Neopentyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
926-41-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2,2-dimethylpropyl acetate |
InChI |
InChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 |
InChI Key |
QLNYTCSELYEEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Neopentyl Acetate
Direct Esterification Routes and Process Optimization
Direct esterification, specifically the Fischer esterification method, represents the most fundamental approach to synthesizing neopentyl acetate (B1210297). This process involves the reaction of neopentyl alcohol (2,2-dimethyl-1-propanol) with acetic acid in the presence of an acid catalyst. The reaction is reversible, necessitating strategies to drive the equilibrium toward the product side.
Acid-Catalyzed Esterification Kinetics and Equilibrium
The kinetics of esterification are critical for optimizing industrial production. Studies on the esterification of neopentyl glycol (a structurally related diol) with acetic acid provide valuable insights into the reaction dynamics. In a self-catalyzed system with a significant molar excess of acetic acid, the reaction proceeds toward high yields of the corresponding ester. finechem-mirea.ru The process is typically conducted at temperatures between 100–110℃, with yields of the diacetate reaching 95% over 20–22 hours. finechem-mirea.ru
The reaction mechanism for acid-catalyzed esterification is generally accepted as the AAC2 mechanism. umich.edu This involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. A key challenge in the synthesis of neopentyl esters is the steric hindrance presented by the neopentyl group, which can slow the reaction rate compared to less hindered primary alcohols. iastate.edu
Kinetic models are often developed to describe the reaction progress. For many esterification reactions, a second-order kinetic model (first-order with respect to each reactant) provides a good fit for the experimental data. redalyc.org The activation energy for the esterification of acetic acid can vary depending on the alcohol and catalyst used. redalyc.org
Table 1: Kinetic Parameters for Neopentyl Glycol Diacetate Synthesis Note: Data from a study on neopentyl glycol, a related compound, illustrates typical conditions.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reactants | Neopentyl Glycol, Acetic Acid | 8-fold molar excess of acid | finechem-mirea.ru |
| Catalyst | Self-catalyzed (by Acetic Acid) | - | finechem-mirea.ru |
| Optimal Temperature | 100–110℃ | - | finechem-mirea.ru |
| Reaction Time | 20–22 hours | To achieve 95% yield | finechem-mirea.ru |
| Final Yield | 95% | - | finechem-mirea.ru |
Dehydrating Agent Effects in Ester Synthesis
Given the reversible nature of esterification, the continuous removal of water is a crucial process optimization strategy that shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. thermofisher.com One common industrial method is azeotropic distillation, where a solvent such as benzene (B151609) or m-xylene (B151644) is used to form an azeotrope with water, facilitating its removal from the reaction mixture. finechem-mirea.ru
Chemical dehydrating agents can also be employed. Common agents used in organic synthesis include concentrated sulfuric acid (which often doubles as the catalyst), phosphorus pentoxide, and molecular sieves. sciencemadness.org The use of a dehydrating agent is particularly important for driving the reaction to completion and maximizing the yield of neopentyl acetate. rsc.org For instance, in the synthesis of other esters, combining molecular sieves with chemical dehydrating agents has been shown to significantly increase methanol (B129727) conversion and product selectivity under mild conditions. rsc.org A combination of acetic anhydride (B1165640) with acetic acid has also been reported as an efficient dehydrating system for other reactions, suggesting its potential applicability. sci-hub.se
Transesterification Processes Involving this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This can be used to synthesize this compound by reacting a different acetate ester (e.g., methyl acetate or ethyl acetate) with neopentyl alcohol. Conversely, this compound itself can undergo transesterification with other alcohols. The reaction requires a catalyst, which can be either chemical or enzymatic.
Enzymatic Transesterification Catalysis
Enzymatic catalysis offers a green and highly selective route for ester synthesis under mild conditions. Lipases are commonly used enzymes for transesterification reactions. researchgate.netscirp.org A notable example involves the use of acyltransferase from Mycobacterium smegmatis (MsAcT) for the transesterification of neopentyl glycol with ethyl acetate. researchgate.net This system, when immobilized in a microreactor, achieved rapid and quantitative conversion to the monoester in less than a minute in a biphasic system. researchgate.netresearchgate.net
Another effective biocatalyst is an immobilized lipase (B570770) from Candida antarctica (often marketed as Novozym 435). researchgate.net In the solvent-free synthesis of neryl acetate, Novozym 435 demonstrated high conversion rates, which is attributed to its ability to overcome steric hindrance. researchgate.net This characteristic makes it a promising candidate for reactions involving the sterically bulky neopentyl group.
Table 2: Enzymatic Transesterification of Neopentyl Glycol
| Enzyme | Substrates | System | Key Finding | Source |
|---|---|---|---|---|
| Acyltransferase (MsAcT) | Neopentyl Glycol, Ethyl Acetate | Biphasic (buffer/ethyl acetate) | Quantitative conversion to monoester in < 1 min | researchgate.net |
| Lipase from Candida rugosa | Palm fatty acid distillate (PFAD), Neopentyl Glycol | Stoichiometric ratio, 45°C | ~87% esterification of OH groups in 10 h | researchgate.net |
| Novozym 435 | Heptanoic Acid, Neopentyl Glycol | 80°C with 20% excess alcohol | 99% conversion | researchgate.net |
Chemical Catalytic Systems for Transesterification
A variety of chemical catalysts are effective for transesterification, including acids, bases, and metal salts. google.com Zinc acetate has been successfully used as a transesterification catalyst in the glycolysis of poly(ethylene terephthalate) (PET) with neopentyl glycol at temperatures of 200–220 °C. capes.gov.br Other common metal-based catalysts include octoates or naphthenates of lead, zinc, calcium, barium, and iron. google.com
Organotin compounds, such as dibutyltin (B87310) dichloride and various tetraalkyldistannoxanes, are also effective. google.com In some systems, a combination of a non-acidic nucleophile and an epoxide can form an in-situ catalyst for transesterification, which is particularly useful in coating applications. google.com
Acylation Reactions of Neopentyl Alcohol
Acylation of neopentyl alcohol with a more reactive acylating agent than acetic acid, such as acetic anhydride or acetyl chloride, provides an alternative and often more efficient route to this compound. These reactions are typically faster and not reversible, as the byproduct formed (acetic acid or HCl, respectively) does not participate in a back reaction.
When using acetyl chloride, a base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. Acid catalysts can also be employed. A study on the acetylation of alcohols found that a 0.15 M solution of perchloric acid in ethyl acetate containing acetic anhydride could quantitatively acetylate neopentyl alcohol within five minutes. iastate.edu p-Toluenesulfonic acid was also found to be a highly effective catalyst. iastate.edu Thallium(III) chloride has also been reported as a mild and efficient catalyst for the acylation of alcohols, including neopentyl alcohol. thieme-connect.de
Table 3: Comparison of Synthetic Methods for Neopentyl Glycol Diacetate Note: Data from a study on neopentyl glycol diacetate illustrates the relative effectiveness of different acylation and esterification methods.
| Method | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Acetic Acid Esterification | 100–150 | H₂SO₄ | 85–92 | |
| Acetic Anhydride Acylation | 60–80 | None/Pyridine | 90–95 | |
| Acetyl Chloride Acylation | 25–50 | Et₃N (Triethylamine) | 80–85 | |
| Perchloric Acid Catalyzed Acetylation* | Room Temp | Perchloric Acid | Quantitative | iastate.edu |
*Method used for neopentyl alcohol, not neopentyl glycol.
Reagent and Solvent Selection for Selective Acylation
The synthesis of this compound is most commonly achieved through the esterification of neopentyl alcohol with an appropriate acylating agent. The selection of reagents and solvents is critical for achieving high yield and selectivity, primarily by activating the carbonyl group of the acylating agent or the hydroxyl group of the alcohol.
Common acylating agents for this transformation include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and less corrosive nature compared to acetyl chloride. However, its reactivity is lower, often necessitating the use of a catalyst to achieve reasonable reaction rates. jst.go.jp Acetyl chloride is more reactive but generates hydrogen chloride (HCl) as a byproduct, which may require scavenging by a base.
Catalysts play a pivotal role in these acylations. 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation reactions, particularly when using acetic anhydride. jst.go.jp The catalytic cycle involves the formation of a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol. jst.go.jp The choice of solvent can also influence the reaction; non-polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are frequently used. jst.go.jp In some cases, a base such as pyridine or triethylamine is used both as a catalyst and an acid scavenger.
The table below summarizes common reagent systems for the acylation of alcohols, which are applicable to the synthesis of this compound.
Table 1: Reagent Systems for the Selective Acylation of Alcohols
| Acylating Agent | Catalyst/Base | Solvent | Key Features |
|---|---|---|---|
| Acetic Anhydride | 4-dimethylaminopyridine (DMAP) | Dichloromethane (DCM), THF | High catalytic efficiency; forms a highly reactive acylpyridinium intermediate. jst.go.jp |
| Acetic Anhydride | Pyridine | None or Aprotic Solvent | Pyridine acts as both catalyst and acid scavenger. |
| Acetyl Chloride | Triethylamine (Et₃N) or Pyridine | Aprotic Solvent (e.g., Ether, DCM) | Highly reactive acylating agent; base is required to neutralize HCl byproduct. jst.go.jp |
Stereochemical Outcomes in Acylation Reactions
Neopentyl alcohol (2,2-dimethyl-1-propanol) is an achiral molecule as it lacks a stereocenter. Consequently, its direct acylation to form this compound does not result in the formation of enantiomers or diastereomers, and the product is also achiral.
However, the stereochemistry of reactions at the neopentyl carbon is a topic of significant mechanistic interest due to its high steric hindrance. Investigations into nucleophilic substitution reactions at the neopentyl position have provided insights into reaction mechanisms. For instance, the reaction of neopentyl alcohol with triphenylphosphine (B44618) and carbon tetrachloride, a variation of the Appel reaction, has been studied to determine its stereochemical course. Research by Weiss and Snyder demonstrated that such displacement reactions at the primary, sterically hindered neopentyl carbon proceed with a clean inversion of configuration. acs.org This outcome is characteristic of a bimolecular nucleophilic substitution (S_N2) mechanism, which is remarkable given the steric bulk that typically disfavors this pathway for neopentyl substrates. acs.org While the synthesis of this compound via acylation does not involve substitution at the carbon atom, studies on related displacement reactions are crucial for understanding the reactivity of the neopentyl framework.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of esters like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.
Solvent-Free Reaction Systems
A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. The acetylation of alcohols can be effectively carried out under solvent- and catalyst-free conditions. mdpi.com
In a typical solvent-free approach, neopentyl alcohol can be reacted directly with acetic anhydride. The application of moderate heat (e.g., 60 °C) is often sufficient to drive the reaction to completion, affording the desired this compound with high selectivity and conversion. mdpi.com The absence of a solvent simplifies the work-up procedure, as the excess reagent and acetic acid byproduct can often be removed by simple distillation. This method stands as a greener alternative to traditional, solvent-heavy procedures. mdpi.com Another strategy involves using one of the reactants in excess to serve as the reaction medium, as has been demonstrated in other esterification reactions. acs.org
Sustainable Catalytic Approaches
The use of sustainable catalysts is a cornerstone of green chemistry, focusing on catalysts that are efficient, reusable, and derived from benign sources.
Enzymatic Catalysis: Biocatalysts, particularly lipases, have emerged as powerful tools for ester synthesis under mild and environmentally friendly conditions. Immobilized lipases, such as Novozym® 435 (derived from Candida antarctica), are highly effective for the synthesis of neopentyl esters. researchgate.net These reactions can be performed in solvent-free systems, where the removal of the water byproduct (e.g., through evaporation in an open-air reactor) drives the equilibrium toward product formation. researchgate.net Enzymatic processes offer high selectivity, operate at moderate temperatures, and the catalyst can be easily recovered and reused, aligning perfectly with green chemistry principles. researchgate.net
Heterogeneous Catalysis: The use of solid, recoverable catalysts offers a significant advantage over homogeneous catalysts. Kieselguhr-G, a form of diatomaceous earth, has been reported as a green and reusable catalyst for the acylation of hydroxyl groups in a solvent-free medium. researchgate.net Such heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for multiple catalyst cycles without significant loss of activity. researchgate.net
Electrochemical Synthesis: Organic electrosynthesis represents a modern, green approach that uses electricity to drive chemical reactions, often avoiding the need for conventional reagents and reducing waste. While not yet specifically reported for this compound, the electrochemical synthesis of other esters and sulfonates has been demonstrated. nih.gov This method can operate at room temperature and may not require a supporting electrolyte if the reaction medium is sufficiently conductive, presenting a promising avenue for the sustainable production of esters. nih.gov
The following table summarizes various green synthetic strategies applicable to this compound production.
Table 2: Green Synthetic Approaches for Ester Synthesis
| Method | Catalyst/System | Conditions | Key Advantages |
|---|---|---|---|
| Solvent-Free Thermal Acylation | None | Acetic anhydride, ~60°C | No solvent or catalyst needed; simple work-up; high conversion and selectivity. mdpi.com |
| Enzymatic Catalysis | Immobilized Lipase (e.g., Novozym® 435) | Solvent-free, 60-80°C | High selectivity; mild conditions; reusable biocatalyst; environmentally benign. researchgate.net |
| Heterogeneous Catalysis | Kieselguhr-G | Solvent-free, Acylation | Reusable solid catalyst; simplified product purification; reduced waste. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Neopentyl Acetate Transformations
Hydrolysis Kinetics and Mechanistic Pathways
The hydrolysis of neopentyl acetate (B1210297), the cleavage of the ester bond to yield neopentyl alcohol and acetic acid, can be catalyzed by acids or bases, or can proceed under neutral or enzymatic conditions. Each pathway presents a unique mechanistic landscape.
Acid-catalyzed ester hydrolysis typically proceeds through two primary mechanisms: the bimolecular A-2 (or AAC2) pathway and the unimolecular A-1 (or AAL1) pathway. The operative mechanism is largely dictated by the structure of the ester, particularly the alkyl group.
The A-2 mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon in a rate-determining step to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. This pathway is common for esters of primary and secondary alcohols.
The A-1 mechanism , conversely, involves the formation of a carbocation intermediate. Following protonation of the ester oxygen, the alcohol moiety departs as a leaving group, forming a carbocation. This carbocation is then rapidly captured by water. This pathway is favored for esters with tertiary alkyl groups that can form stable carbocations.
For neopentyl acetate, the neopentyl group is primary, which would typically suggest an A-2 mechanism. However, the extreme steric hindrance at the α-carbon makes nucleophilic attack very slow. Concurrently, the formation of a primary neopentyl carbocation required for an A-1 mechanism is highly unfavorable. This often leads to very slow hydrolysis rates under typical acidic conditions. However, if conditions are forcing enough to promote carbocation formation, the neopentyl cation is prone to rearrangement (see Section 3.2.1).
| Compound | Temperature (°C) | Rate Coefficient (k x 10-6 s-1) | Energy of Activation (Ea, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |
|---|---|---|---|---|
| Neopentyl β-D-glucopyranoside | 60 | 2.41 | 36.2 | +22.9 |
| Neopentyl β-D-glucopyranoside | 70 | 10.6 | ||
| Neopentyl β-D-glucopyranoside | 80 | 39.9 |
Table 1: Kinetic data for the acid-catalyzed hydrolysis of Neopentyl β-D-glucopyranoside in 0.5 M Sulfuric Acid. uef.fi This data, from a related neopentyl-containing compound, illustrates the kinetic parameters associated with hydrolysis involving this sterically hindered group. uef.fi
Base-catalyzed hydrolysis of esters, also known as saponification, most commonly occurs via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.govgoogle.com This addition forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (neopentoxide in this case). The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, driving the reaction to completion. google.com This final, irreversible acid-base step makes base-catalyzed hydrolysis a more efficient process than its acid-catalyzed counterpart. su.edu.ly
Due to the steric hindrance of the neopentyl group, the rate of a BAC2 reaction on this compound is expected to be significantly slower than for less hindered primary acetates like ethyl acetate. The hydroxide ion must approach a sterically crowded reaction center.
Other base-catalyzed mechanisms like BAL1, BAL2, and BAC1 are generally rare for simple esters. epa.gov A study on the hydroxide-catalyzed hydrolysis of uridine (B1682114) 3´-neopentyl phosphate, a molecule containing a neopentyl group, reported a pseudo-first-order rate constant of 4.81 × 10-7 s-1 in 1 M NaOH at 25 °C. su.edu.ly While this is a different substrate, it provides an indication of the slow reaction rates associated with the nucleophilic displacement of a neopentyl-containing leaving group under basic conditions. su.edu.ly
Neutral hydrolysis , the reaction with water without acid or base catalysis, is generally extremely slow for esters at ambient temperatures. For this compound, the rate is expected to be negligible under most conditions. Studies on the related compound N-neopentyl sulfamate (B1201201) showed no evidence of a pH-neutral reaction, with specific acid catalysis dominating even in the alkaline region, suggesting the uncatalyzed pathway is kinetically insignificant. nih.gov
Enzymatic hydrolysis offers a highly efficient and specific alternative. Carboxylesterases (CEs) are a class of enzymes that catalyze the hydrolysis of carboxyl esters into their corresponding alcohol and carboxylic acid components. nih.gov Research on neopentyl glycol diacetate (NPGDA) indicates that it is rapidly metabolized in vivo, primarily through hydrolysis by carboxylesterases, to form neopentyl glycol and acetic acid. This suggests that this compound would also be a substrate for these enzymes. The active site of the enzyme provides a specific environment that can accommodate the substrate and facilitate nucleophilic attack, overcoming the steric hindrance that plagues non-enzymatic pathways. These enzymes typically employ a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate/glutamate) in their active site to perform hydrolysis via a covalent intermediate. nih.gov
Base-Catalyzed Hydrolysis (BAC2, AAC2) and Saponification.
Rearrangement Reactions Involving the Neopentyl Moiety
The neopentyl group is classic in organic chemistry for its propensity to undergo rearrangement reactions, particularly when a positive charge develops on the adjacent carbon.
The Wagner-Meerwein rearrangement is a Current time information in Durgapur, IN.-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center to form a more stable carbocation. The neopentyl system is a prime example of this phenomenon.
In reactions proceeding via an SN1 pathway, the departure of a leaving group from this compound would generate a primary carbocation. This primary carbocation is highly unstable and rapidly rearranges. A 1,2-methyl shift occurs, where one of the methyl groups from the quaternary carbon migrates with its electron pair to the adjacent positively charged carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation (the tert-amyl cation). This rearranged cation then reacts with a nucleophile to give the final product.
For example, the reaction of neopentyl bromide with aqueous ethyl alcohol under SN1 conditions does not yield neopentyl alcohol but rather tert-amyl alcohol and tert-amyl ethyl ether, the products of rearrangement. masterorganicchemistry.com This rearrangement is a key characteristic of the neopentyl skeleton's reactivity under conditions favoring carbocation formation. masterorganicchemistry.commsu.edu The driving force is the significant increase in stability when moving from a primary to a tertiary carbocation. msu.edu
| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Relative Stability |
|---|---|---|---|
| Neopentyl cation (Primary) | 1,2-Methyl Shift (Wagner-Meerwein) | tert-Amyl cation (Tertiary) | Tertiary >> Primary |
Table 2: Wagner-Meerwein Rearrangement in the Neopentyl System.
Intramolecular migration of the acetate group is another potential transformation. Evidence for such rearrangements often comes from studies of more complex molecules where the molecular geometry favors such a shift.
In one study, the acid-catalyzed hydrolysis of steroidal 19-triphenylmethyloxy-3β-acetoxy compounds, which contain a neopentyl-like system, resulted in the migration of the acetate group from the 3β-position to the 19-position. researchgate.netcdnsciencepub.com The proposed mechanism involves the formation of a protonated acetate carbonyl, which is then attacked intramolecularly by the 19-hydroxyl group's oxygen. researchgate.netcdnsciencepub.com This forms a cyclic ortho ester intermediate, which upon hydrolysis, can lead to the migrated acetate product. researchgate.net This demonstrates that under acidic conditions, an intramolecular transesterification can occur if a suitable internal nucleophile is present.
More recent research has also explored radical-mediated 1,4-ester migration in acyclic systems containing neopentyl substituents. acs.org In these samarium(II) iodide-mediated reactions, a ketyl radical formed from an acyclic ester engages in a radical cyclization, ultimately leading to the migration of the ester group. acs.org While this is a radical pathway and not a general feature of this compound reactivity, it highlights the possibility of acetate group migration through various mechanistic manifolds.
Influence of Steric Hindrance on Rearrangement Propensity
The molecular structure of this compound, specifically the presence of a bulky tert-butyl group adjacent to the reaction center, profoundly influences its chemical behavior. This steric hindrance is a critical factor in the propensity of neopentyl systems to undergo rearrangement reactions. nstchemicals.commsu.edu When neopentyl compounds are subjected to conditions that favor carbocation formation, such as in SN1-type reactions, the initially formed primary carbocation is highly unstable. msu.edu This instability, coupled with the steric strain within the molecule, drives a rapid 1,2-methyl shift. msu.edu This rearrangement, a type of Wagner-Meerwein rearrangement, transforms the unstable primary neopentyl cation into a much more stable tertiary carbocation, the tert-amyl cation. msu.eduacs.org Consequently, reactions that proceed through a carbocation intermediate, which might be expected to yield neopentyl-substituted products, instead result predominantly in rearranged tert-amyl products. acs.orglookchem.com
The tendency for rearrangement is so pronounced that preparing neopentyl derivatives via reactions that involve carbocation intermediates is often impractical. vedantu.com For instance, the reaction of neopentyl alcohol with hydrohalic acids does not yield the expected neopentyl halide but instead produces the rearranged tert-amyl halide. lookchem.com This rearrangement is a direct consequence of the energetic favorability of the more stable tertiary carbocation over the sterically hindered and electronically unstable primary carbocation. msu.edu
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound are significantly affected by its unique structure, which features a primary carbon atom bonded to a sterically demanding tert-butyl group. masterorganicchemistry.comlibretexts.org This structural motif places neopentyl systems at an interesting crossroads of reactivity, influencing the competition between SN1 and SN2 pathways. msu.eduyoutube.com The bulky nature of the neopentyl group introduces substantial steric hindrance, which is a key determinant of the reaction mechanism and rate. acs.orglibretexts.org
SN1 and SN2 Reaction Pathways at the Neopentyl Carbon
The neopentyl system is a classic example of how steric hindrance can dictate the course of a nucleophilic substitution reaction. msu.edumasterorganicchemistry.com Although this compound has a primary carbon center, which would typically favor an SN2 reaction, the bulky tert-butyl group adjacent to this carbon severely impedes the backside attack required for the SN2 mechanism. msu.edulibretexts.orgaceorganicchem.com This steric shielding makes the SN2 pathway exceptionally slow. masterorganicchemistry.comyoutube.com For instance, neopentyl bromide reacts approximately 100,000 to 3,000,000 times slower than simpler primary alkyl halides like propyl bromide or methyl bromide in SN2 reactions. masterorganicchemistry.comyoutube.com For practical purposes, neopentyl substrates are often considered inert towards the SN2 pathway. masterorganicchemistry.com
Steric Hindrance Effects on Reaction Rates and Selectivity
Steric hindrance is the dominant factor controlling the rates and selectivity of nucleophilic substitution reactions of this compound. acs.orgmasterorganicchemistry.comspcmc.ac.in The extreme steric bulk of the tert-butyl group effectively blocks the backside approach of a nucleophile, drastically reducing the rate of SN2 reactions. msu.edulibretexts.orgspcmc.ac.in This effect is not limited to substitution at the alpha-carbon; even branching at the beta-carbon, as in the neopentyl group, is sufficient to dramatically hinder nucleophilic displacement. libretexts.org
The following table illustrates the relative reactivity of various alkyl halides in SN2 reactions, highlighting the profound impact of steric hindrance.
| Compound | Class | Relative Rate |
| Methyl Halide | Methyl | 30 |
| Ethyl Halide | Primary | 1 |
| Isopropyl Halide | Secondary | 0.03 |
| Neopentyl Halide | Primary | 0.00001 |
| tert-Butyl Halide | Tertiary | ~0 |
| Data sourced from a typical SN2 reaction comparison. spcmc.ac.in |
As the data shows, neopentyl halides, despite being primary, are significantly less reactive than even secondary halides in SN2 reactions due to steric effects. spcmc.ac.in This low reactivity makes the SN2 pathway non-competitive under most conditions. masterorganicchemistry.com
In contrast, under SN1 conditions, the rate is determined by the formation of the carbocation. msu.edu While the initial formation of the primary neopentyl cation is slow, the subsequent rearrangement to the tertiary cation is very fast. msu.edu This leads to products with a rearranged carbon skeleton. acs.org Thus, the selectivity of the reaction is skewed towards rearranged products rather than the direct substitution product.
Influence of Leaving Group and Nucleophile Characteristics
The nature of both the leaving group and the nucleophile plays a crucial role in the substitution reactions of neopentyl systems. A good leaving group is essential for both SN1 and SN2 reactions as it is involved in the rate-determining step of both pathways. libretexts.orgyale.edu For neopentyl substrates, studies have been conducted on various leaving groups, including halides (Cl, Br, I) and sulfonates (mesylate, tosylate, triflate). acs.org
Research on 1,1,1-tris(X-methyl)ethane derivatives, which share the neopentyl skeleton, revealed an interesting reactivity order. acs.org In reactions with sodium azide (B81097) in DMSO, iodide and bromide were found to be more reactive than tosylate and mesylate. acs.orgresearchgate.net As expected, triflate was the best leaving group, exhibiting a very high reaction rate. acs.orgresearchgate.net This suggests that for these sterically hindered systems, both electronic effects and the ability of the leaving group to be displaced are important. acs.org
The characteristics of the nucleophile are particularly critical in determining the reaction pathway. Strong, unhindered nucleophiles favor the SN2 mechanism. However, due to the extreme steric hindrance of the neopentyl group, even strong nucleophiles react very slowly. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, often the solvent itself (solvolysis), are more likely to favor an SN1-type mechanism, which proceeds through carbocation formation and subsequent rearrangement. msu.eduyoutube.com The use of a non-nucleophilic, bulky base can also promote elimination reactions over substitution. masterorganicchemistry.com
Elimination Reactions and Thermal Decomposition Pathways
While substitution reactions of this compound are heavily influenced by steric hindrance and rearrangement, elimination reactions and thermal decomposition offer alternative transformation pathways. These reactions typically require more forcing conditions, such as high temperatures. cdnsciencepub.comresearchgate.net
Pyrolysis of Neopentyl Esters to Alkenes
The pyrolysis of esters, including neopentyl esters like xanthates, is a known method for the synthesis of alkenes. cdnsciencepub.com This type of reaction, often referred to as a Chugaev-type elimination, generally proceeds through a concerted, six-membered cyclic transition state, which is a syn-elimination. cdnsciencepub.comorganic-chemistry.org However, the pyrolysis of neopentyl-type xanthates has been shown to be more complex, with competing pathways leading to both olefins and dithiolcarbonates. cdnsciencepub.com
In the gas-phase pyrolysis of neopentyl chloride, a mixture of alkenes, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene, is formed. researchgate.net This product distribution suggests that the reaction may proceed through a carbocation-like intermediate, consistent with the rearrangement of the neopentyl skeleton. researchgate.net The thermal decomposition of neopentyl chloroformate also yields a similar mixture of rearranged olefins, proposed to arise from a carbene intermediate formed via a five-membered cyclic transition state. researchgate.net
For esters like this compound, thermal decomposition at high temperatures (often above 400°C) can lead to the formation of a carboxylic acid and an alkene. aklectures.com This process requires the presence of a beta-hydrogen, which the neopentyl group lacks. Therefore, a direct E2-type elimination is not possible for neopentyl chloride with ethanolic KOH, and no reaction is typically observed under these conditions. vedantu.com However, under pyrolytic conditions, rearrangements can facilitate the formation of alkenes. researchgate.net The mechanism for the pyrolysis of this compound itself would likely involve complex, high-energy pathways, potentially with radical intermediates or rearrangements preceding elimination to form more stable alkenes. researchgate.netaskiitians.com
Mechanisms of Neopentyl Radical Oxidation and Unimolecular Dissociation
The oxidation and dissociation of the neopentyl radical ((CH₃)₃CCH₂) are crucial in understanding the combustion chemistry of branched hydrocarbons.
Neopentyl Radical Oxidation:
The reaction of the neopentyl radical with molecular oxygen (O₂) is a key process in low and intermediate-temperature hydrocarbon oxidation. acs.org This reaction proceeds through the formation of a neopentyl peroxy radical (RO₂). acs.org Unlike other alkyl radicals, the neopentyl radical lacks a β-hydrogen, which prevents the formation of an alkene and a hydroperoxyl radical (HO₂) via a common pathway. acs.orgosti.gov This unique structural feature makes the neopentyl radical an excellent subject for studying the chain-branching mechanisms in low-temperature oxidation. osti.gov
The primary pathways for the neopentyl radical + O₂ reaction involve the formation of an alkyl peroxy radical (RO₂), which can then undergo intramolecular hydrogen abstraction to form a hydroperoxy alkyl radical (QOOH). acs.org The QOOH radical is central to low-temperature oxidation chemistry and its principal decomposition route produces a hydroxyl radical (OH) and a cyclic ether, specifically 3,3-dimethyloxetane. acs.orgnih.gov
Experimental studies using laser photolysis have measured the rate coefficient for the direct chemical activation reaction of the neopentyl radical with O₂ to form OH and 3,3-dimethyloxetane. nih.gov At 673 K and 60 Torr, the rate constant for this reaction was determined. nih.govmit.edu The branching ratio for this pathway to produce OH is approximately 0.03 under these conditions. nih.gov Computational models, such as the MIT Reaction Mechanism Generator (RMG), have been used to simulate the OH concentration profiles and have shown consistency with experimental results. nih.govmit.edu These studies suggest that the potential energy surface for the neopentyl + O₂ reaction is accurate to within 2 kcal mol⁻¹. nih.gov
The reaction system involves chemically activated peroxy intermediates that can isomerize and react to form various products before stabilization. nih.govacs.org At low temperatures, the reaction with O₂ is the primary consumption pathway for the neopentyl radical because it is exothermic and has a negligible activation energy barrier. researchgate.net
Unimolecular Dissociation:
At higher temperatures (above 900 K), the unimolecular dissociation of the neopentyl radical becomes the dominant consumption pathway. researchgate.net This is because the peroxy adduct formed from the reaction with O₂ tends to dissociate back to the reactants at these temperatures. researchgate.net The primary unimolecular dissociation reaction for the neopentyl radical is the cleavage of a carbon-carbon bond to form isobutene and a methyl radical. nih.govacs.org
(CH₃)₃CCH₂• → (CH₃)₂C=CH₂ + CH₃•
This dissociation is an endothermic process with a significant activation energy barrier, making it competitive with the association with O₂ only at elevated temperatures. nih.govacs.orgresearchgate.net The kinetics of this decomposition have been studied, and it is a key reaction in thermal oxidative systems of neopentane. nih.govacs.orgosti.gov
Table 1: Key Reactions and Conditions in Neopentyl Radical Transformations
| Reaction | Key Products | Temperature Regime | Significance |
|---|---|---|---|
| Neopentyl Radical + O₂ | Neopentyl Peroxy Radical (RO₂), Hydroperoxy Alkyl Radical (QOOH), OH, 3,3-dimethyloxetane | Low to Intermediate | Dominant pathway at lower temperatures, crucial for autoignition chemistry. acs.orgresearchgate.net |
| Unimolecular Dissociation | Isobutene, Methyl Radical | High (>900 K) | Dominant pathway at higher temperatures, competes with oxidation. nih.govacs.orgresearchgate.net |
Transesterification and Alcoholysis Reactions
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this process allows for the conversion into different esters by reacting it with various alcohols in the presence of a catalyst.
Catalytic Systems for Transesterification
The transesterification of this compound can be catalyzed by both acids and bases. psiberg.com
Acid Catalysts: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts for this reaction. In a laboratory setting, the direct esterification of neopentyl glycol with acetic acid using an acid catalyst is a common method to produce this compound.
Base Catalysts: Strong bases can also be employed to catalyze the transesterification of this compound. psiberg.com
Enzymatic Catalysts: Enzymes, particularly lipases and acyltransferases, have been shown to be effective catalysts for transesterification reactions under milder conditions. psiberg.comresearchgate.net For instance, acyltransferase from Mycobacterium smegmatis (MsAcT) has been used for the rapid and quantitative transesterification of neopentyl glycol with ethyl acetate. researchgate.net
In some cases, the reaction can be part of a tandem process. For example, a transesterification–acetalization catalytic tandem process has been used for the functionalization of glycerol, where isopropenyl acetate acts as a transesterification agent. rsc.org
Mechanistic Differences in Acid- versus Base-Catalyzed Transesterification
The mechanisms for acid-catalyzed and base-catalyzed transesterification are distinct. masterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution via an addition-elimination mechanism. masterorganicchemistry.compsiberg.com
Nucleophilic Attack: The alkoxide from the new alcohol acts as a nucleophile and attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate where the negative charge is localized on the oxygen atom of the carbonyl group. psiberg.com
Elimination: The tetrahedral intermediate then collapses, and the original neopentyl alkoxide group is eliminated as a leaving group, resulting in the formation of the new ester. psiberg.com
Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack. masterorganicchemistry.com
Protonation: The carbonyl oxygen of the this compound is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of the new alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the neopentyl alkoxide group.
Elimination: The protonated neopentyl alcohol is eliminated as a leaving group.
Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final transesterified product. masterorganicchemistry.com
An intramolecular version of this reaction has been observed in steroidal systems, where an acetate group migrates from one hydroxyl group to another in the presence of an acid catalyst. cdnsciencepub.comresearchgate.net
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄, PTSA) | Strong bases (e.g., alkoxides) psiberg.com |
| Initial Step | Protonation of the carbonyl oxygen masterorganicchemistry.com | Nucleophilic attack by the alkoxide psiberg.com |
| Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate with a negative charge on the carbonyl oxygen |
| Leaving Group | Protonated neopentyl alcohol | Neopentyl alkoxide |
Catalytic Transformations and C-C Bond Formation
The sterically hindered nature of the neopentyl group presents challenges for carbon-carbon bond formation at the neopentyl center through traditional Sₙ1 and Sₙ2 reactions due to high transition state energies. lookchem.com However, metal-mediated cross-coupling reactions have provided effective solutions. lookchem.com
Nickel-Mediated Coupling Reactions at Neopentyl Centers
Nickel-catalyzed cross-coupling reactions have proven to be valuable for forming C-C bonds at neopentyl centers. lookchem.comuiowa.edu These reactions typically involve the coupling of a neopentyl electrophile, such as a neopentyl iodide, with an organometallic nucleophile. lookchem.com
The use of catalysts like dichloro[1,1'-bis(diphenylphosphino)ferrocene]nickel(II) (NiCl₂(dppf)) has been shown to efficiently couple neopentyl iodides with aromatic Grignard reagents. lookchem.com Organozinc reagents have also been successfully employed in nickel-mediated cross-coupling reactions with unactivated neopentyl iodides. nih.govacs.org
The general mechanism for these cross-coupling reactions involves three key steps:
Oxidative Addition: The low-valent nickel catalyst undergoes oxidative addition to the carbon-halogen bond of the neopentyl iodide. nih.gov For C(sp³)-electrophiles, this step is proposed to be radical in nature with nickel catalysts. nih.gov
Transmetalation: The organometallic nucleophile (e.g., Grignard or organozinc reagent) transfers its organic group to the nickel center. nih.gov
Reductive Elimination: The two organic groups on the nickel center couple, forming the new C-C bond and regenerating the active nickel catalyst. nih.gov
This strategy has been successfully applied in the total synthesis of natural products, such as arenarol, demonstrating its utility in complex molecule synthesis. lookchem.comuiowa.edu Nickel-catalyzed decarbonylative cross-coupling reactions of esters also offer a pathway for C-C bond formation, proceeding through an acylnickel(II) intermediate. kaust.edu.sa
Role of Neopentyl Esters in Michael Additions
The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org The nucleophiles are typically enolates derived from compounds like ketones, esters, or nitriles. masterorganicchemistry.comwikipedia.org
While this compound itself is not a typical Michael donor or acceptor, neopentyl esters can be involved in reactions that utilize Michael addition principles. For instance, neopentyl glycol esters of boronic acids can participate in reactions where the aryl group is transferred. nih.gov In the context of Michael additions, the ester group can stabilize an adjacent carbanion, making the α-proton acidic enough to be removed by a base to form an enolate. This enolate can then act as a Michael donor.
The general mechanism for a Michael reaction involving an ester-derived enolate is:
Deprotonation: A base removes a proton from the carbon alpha to the ester's carbonyl group, forming an enolate. masterorganicchemistry.com
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
Protonation: The resulting enolate intermediate is protonated to give the final product. masterorganicchemistry.com
Neopentyl esters have also been used as linkers in the synthesis of dendrimers, where their chemical stability is advantageous. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Neopentyl Boronic Esters)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employing boronic acids, the use of boronic esters, particularly neopentyl boronic esters, has garnered significant attention due to their enhanced stability and unique reactivity profiles under specific conditions. rsc.orgyonedalabs.com
Neopentyl boronic esters have proven to be effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, especially under anhydrous conditions. illinois.edu This approach circumvents issues associated with the protodeboronation of boronic acids and allows for homogeneous reaction media, which can be beneficial for reaction kinetics and reproducibility. illinois.eduorgsyn.org
A key development in the application of neopentyl boronic esters is the use of potassium trimethylsilanolate (TMSOK) as a base. nih.gov This combination facilitates a rapid and efficient cross-coupling of neopentyl alkylboronic esters with aryl halides. nih.govacs.org Mechanistic investigations have revealed that the reaction proceeds through a stereoretentive pathway. nih.govacs.org Furthermore, these studies have identified that the boronic ester skeleton can be a source of deleterious protodehalogenation. nih.govacs.org The use of TMSOK in conjunction with neopentyl boronic esters has been shown to dramatically decrease reaction times, in some cases from over 20 hours to less than one hour, while providing good to excellent yields. orgsyn.orgnih.govacs.org
Research has demonstrated that neopentyl boronic esters can directly undergo transmetalation without the need for prior hydrolysis to the corresponding boronic acid. illinois.edunih.gov This has been a topic of mechanistic debate, and recent studies provide strong evidence for the direct participation of the boronic ester in the catalytic cycle. nih.gov The rate of transmetalation has been found to be influenced by the nature of the boronic ester, with some esters exhibiting significantly faster rates than the corresponding boronic acid. nih.gov
The choice of ligand on the palladium catalyst also plays a crucial role in the success of these coupling reactions. For instance, the combination of the AntPhos ligand with neopentyldiol alkylboronic esters and TMSOK has been identified as a particularly effective system. nih.govacs.org Similarly, for challenging heteroaryl-heteroaryl couplings, a precatalyst bearing the CataCXium A ligand has been found to be uniquely competent. nih.gov
The advantages of using neopentyl boronic esters in Suzuki-Miyaura reactions are particularly evident in complex settings, such as the synthesis of heteroaromatic compounds. nih.gov Anhydrous, homogeneous conditions using TMSOK and neopentyl heteroarylboronic esters have been developed for refractory heteroaryl-heteroaryl cross-couplings, affording products in good yields with short reaction times. nih.gov The addition of trimethyl borate (B1201080) in these systems can further enhance reaction rates by solubilizing boronate complexes, preventing catalyst poisoning, and buffering the inhibitory effects of excess base. nih.gov
While neopentyl boronic esters offer advantages in certain systems, their reactivity can be lower compared to other boron reagents in different contexts. For example, in a specific palladium-catalyzed oxidative cross-coupling between aryl boronates and H-phosphonates, phenyl neopentyl glycol boronate gave a lower yield compared to phenyl pinacol (B44631) boronate. rsc.org A comparison in a nickel-catalyzed reaction also indicated that while the neopentyl derivative was more reactive than the corresponding pinacol ester, both were less efficient than the trifluoroborate and the boronic acid. rsc.org
The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The activation of the boron reagent by a base is a critical step in facilitating transmetalation. organic-chemistry.org
Research Findings on Suzuki-Miyaura Reactions with Neopentyl Boronic Esters
| Catalyst System | Substrates | Base | Solvent | Key Findings | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd-P(t-Bu)3-G3 | Neopentyl 3,4-dichlorophenylboronic ester + Aryl halide | TMSOK | THF | Demonstrated a significant rate increase compared to literature methods using boronic acids. Reaction time decreased 10-fold. | 98 ± 1% | orgsyn.org |
| Pd-CataCXium A-G3 | Neopentyl heteroarylboronic esters + Heteroaryl bromides/chlorides | TMSOK | DME or 1,4-Dioxane | Effective for refractory heteroaryl-heteroaryl couplings. Trimethyl borate enhances reaction rates. | 70-89% | nih.gov |
| Pd catalyst with AntPhos ligand | Neopentyldiol alkylboronic esters + Aryl halides | TMSOK | Not specified | Rapid, anhydrous cross-coupling with reactions proceeding in under 1 hour. | Good yields | acs.org, nih.gov |
| Pd(OAc)2 | Phenyl neopentyl glycol boronate + Diethyl phosphite | Ag2CO3 (oxidant) | Ethanol | Lower yield compared to phenyl pinacol boronate in this specific oxidative coupling. | Lower than pinacol ester | rsc.org |
Advanced Spectroscopic and Analytical Methodologies in Neopentyl Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of chemical compounds, including neopentyl acetate (B1210297) and its derivatives. emerypharma.com It provides detailed information about the molecular structure, connectivity, and dynamics in solution. emerypharma.com
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental for the initial characterization of neopentyl acetate. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity, and integration, while ¹³C NMR reveals the number and type of carbon atoms. emerypharma.com For this compound, the ¹H NMR spectrum characteristically shows a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen. The acetate methyl group also appears as a distinct singlet.
Two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment and for elucidating the connectivity within a molecule, which is crucial when characterizing reaction products or complex derivatives. huji.ac.ilyoutube.com
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com In a substituted neopentyl derivative, COSY can trace the coupling network through the carbon skeleton, confirming the proximity of different proton environments. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). youtube.comcore.ac.uk This allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com For this compound, an HMBC experiment would show a correlation between the methylene protons and the carbonyl carbon of the acetate group, as well as the quaternary carbon of the neopentyl group, confirming the ester linkage. youtube.com
In the context of reaction monitoring, NMR spectroscopy can be used to track the consumption of reactants and the formation of products over time, providing kinetic data. mestrelab.com For instance, in reactions involving neopentyl-containing reagents, NMR monitoring has been used to determine reaction kinetics and product distributions. Similarly, the formation of neopentyl-substituted silanes has been monitored, with ¹H NMR being used to determine the enantiomeric ratio of the products. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, referenced to a standard like TMS.
| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| (CH₃)₃C- | 0.95 | 26.5 | s |
| -C(CH₃)₃ | - | 31.5 | s |
| -CH₂- | 3.75 | 74.0 | s |
| CH₃C(O)- | 2.05 | 21.0 | s |
| -C(O)O- | - | 171.0 | s |
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
|---|---|---|---|
| COSY | No significant correlations | - | Confirms lack of H-H coupling in the neopentyl and acetate moieties. |
| HSQC | 0.95 ppm ((CH₃)₃C-) | 26.5 ppm | Direct C-H bond in tert-butyl groups. |
| 3.75 ppm (-CH₂-) | 74.0 ppm | Direct C-H bond in the methylene group. | |
| 2.05 ppm (CH₃C(O)-) | 21.0 ppm | Direct C-H bond in the acetate methyl group. | |
| HMBC | 3.75 ppm (-CH₂-) | 171.0 ppm (-C(O)O-) | ³J coupling confirms methylene is attached to the ester. |
| 3.75 ppm (-CH₂-) | 31.5 ppm (-C(CH₃)₃) | ²J coupling confirms methylene is part of the neopentyl group. | |
| 0.95 ppm ((CH₃)₃C-) | 74.0 ppm (-CH₂-) | ³J coupling between tert-butyl protons and methylene carbon. |
Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the rates of intramolecular processes that cause the interchange of magnetically non-equivalent nuclei, such as conformational changes and hindered bond rotations. unibas.it The bulky neopentyl group, with its terminal tert-butyl moiety, can introduce significant steric hindrance, leading to restricted rotation around single bonds.
Research on related molecules, such as 1-neopentylnaphthalene, has demonstrated the utility of DNMR in quantifying these rotational barriers. rsc.org In this specific case, changes in the NMR spectrum at low temperatures indicated a barrier to rotation of the neopentyl group of 5.15 kcal mol⁻¹. rsc.org This phenomenon occurs because, at lower temperatures, the rotation around the naphthalene-CH₂ bond becomes slow on the NMR timescale, making the methylene protons and the methyl groups of the tert-butyl moiety diastereotopic and thus magnetically distinct. rsc.org Similar studies on other sterically hindered systems have successfully determined enantiomerization barriers and characterized conformer populations. core.ac.uk For this compound, while the rotation around the CH₂-O bond is expected to be fast, DNMR could be employed to study hindered rotation in more complex or sterically crowded neopentyl derivatives.
Table 3: Example of Dynamic NMR Data for a Hindered Neopentyl System (Based on data for 1-neopentylnaphthalene) rsc.org
| Parameter | Value | Method |
|---|---|---|
| Free Energy of Activation (ΔG‡) for Rotation | 5.15 kcal mol⁻¹ | Dynamic NMR Spectroscopy |
| Coalescence Temperature (Tc) | Varies with magnetic field strength | Variable-Temperature NMR |
| Ground State Conformation | Neopentyl group twisted relative to the aromatic plane | Molecular Mechanics & NOE |
Solid-State NMR (ssNMR) spectroscopy provides invaluable structural information on solid materials, including crystalline polymorphs, amorphous solids, and insoluble polymers. researchgate.netohiolink.edu Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich data on the local electronic environment, internuclear distances, and molecular packing in the solid state. researchgate.net
For neopentyl-containing compounds, ssNMR is particularly useful for:
Polymorph Identification : Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and conformations, leading to different ssNMR spectra. researchgate.net This allows for the unambiguous identification and characterization of different solid forms.
Conformational Analysis : ssNMR can distinguish between different conformers that may co-exist in a solid sample or be present in different crystalline forms. nih.gov For example, studies on diacylbenzenes with bulky tert-butyl groups have used ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectra to identify twisted racemic conformations in the solid state by observing doublet signals for enantiotopic carbons. unibas.it
Characterizing Amorphous or Insoluble Materials : For neopentyl-containing polymers or cross-linked materials that are insoluble, ssNMR is one of the few techniques capable of providing detailed structural information. ohiolink.edu
This technique is a powerful complement to X-ray diffraction, especially for materials that are difficult to crystallize or are amorphous. nih.gov
Dynamic NMR Studies for Conformational Analysis and Hindered Rotations.
Vibrational Spectroscopy (FTIR, Raman) for Structural and Reaction Insights
Vibrational spectroscopy, comprising Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are complementary; FTIR relies on changes in the dipole moment during a vibration, while Raman relies on changes in polarizability. gatewayanalytical.comksu.edu.sa Together, they provide a comprehensive vibrational fingerprint of a compound. gatewayanalytical.com
FTIR and Raman spectroscopy are excellent for identifying the functional groups present in this compound. ksu.edu.sasapub.org The spectra would be dominated by vibrations characteristic of both the neopentyl and the acetate moieties.
Acetate Group : A strong absorption band in the FTIR spectrum between 1735-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com
Neopentyl Group : The neopentyl group gives rise to several characteristic bands. Studies on related compounds, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have assigned the vibrational modes for the neopentyl group. scifiniti.com The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups appear in the 2860-3100 cm⁻¹ range. scifiniti.com Bending, rocking, and wagging vibrations of these groups appear at lower frequencies in the fingerprint region. scifiniti.com
Vibrational spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding. nih.gov While this compound cannot self-associate via hydrogen bonds, in studies involving its derivatives with hydroxyl or amine groups, shifts in the characteristic vibrational frequencies (e.g., O-H or N-H stretching) can provide evidence and insight into the strength of these interactions. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound (Frequencies are based on known values for ester and neopentyl groups) spectroscopyonline.comscifiniti.com
| Frequency Range (cm⁻¹) | Assignment | Group | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 2960 - 3100 | ν(CH₃), ν(CH₂) asymmetric stretch | Neopentyl, Acetate | Medium-Strong | Medium-Strong |
| 2860 - 2910 | ν(CH₃), ν(CH₂) symmetric stretch | Neopentyl, Acetate | Medium | Medium |
| 1735 - 1750 | ν(C=O) ester stretch | Acetate | Strong | Weak-Medium |
| ~1470 | δ(CH₂) scissoring, δ(CH₃) asymmetric bend | Neopentyl | Medium | Medium |
| ~1370 | δ(CH₃) symmetric bend (umbrella mode) | Neopentyl, Acetate | Medium | Weak |
| 1150 - 1290 | ν(C-O) ester stretch | Acetate | Strong | Weak |
| 880 - 960 | ρ(CH₃) rocking vibrations | Neopentyl | Medium | Medium |
ν = stretching, δ = bending, ρ = rocking
A significant advantage of vibrational spectroscopy is its suitability for in situ monitoring of chemical reactions, allowing for real-time analysis of reactant consumption, intermediate formation, and product generation without sample extraction. mdpi.commjcce.org.mk This is particularly valuable for understanding reaction mechanisms and optimizing conditions. mdpi.com
Both FTIR and Raman spectroscopy can be coupled with reaction vessels using fiber-optic probes or flow cells. beilstein-journals.org This approach has been used to:
Track Reaction Kinetics : By monitoring the intensity of a characteristic band of a reactant or product over time, kinetic profiles can be established.
Identify Transient Intermediates : Fast-scanning techniques can detect short-lived intermediate species that might be missed by offline analysis methods. mdpi.com
Optimize Reaction Conditions : Real-time monitoring allows for precise determination of reaction endpoints and can help identify the formation of undesirable byproducts, facilitating process optimization.
For example, in situ IR spectroscopy has been employed to study the kinetics of reactions involving diarylcarbenes, where the decomposition rate of diazo reactants was monitored. nih.gov Similarly, real-time FTIR or Raman has been proposed for monitoring the progress of reactions involving organometallic reagents like neopentyllithium (B1624585) to identify intermediate phases.
Characterization of Functional Groups and Intermolecular Interactions.
Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Deduction
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. neu.edu.tr In the study of this compound, mass spectrometry is crucial for elucidating its fragmentation pathways and deducing reaction mechanisms.
When a this compound molecule is subjected to ionization, typically by a high-energy electron beam in an electron ionization (EI) source, it forms a molecular ion (M•+). uni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. uni-saarland.de The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.
Specific rearrangements and fragmentations are characteristic of neopentyl esters. acs.org The analysis of these fragmentation patterns provides deep insights into the molecule's structure. For this compound, common fragmentation involves cleavage of the ester group and rearrangements within the neopentyl moiety.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically within 1-5 ppm), which allows for the determination of the elemental composition of an ion. rsc.org This capability is invaluable for the unambiguous identification of reaction products, impurities, or degradation products in samples containing this compound. mdpi.com
Unlike low-resolution mass spectrometry, which might identify several possible formulas for a given mass, HRMS can distinguish between isobaric species (molecules with the same nominal mass but different exact masses). scispace.com For instance, if a reaction involving this compound produces an unexpected byproduct, HRMS can determine its precise molecular formula, which is the first and most critical step in its structural identification. This technique is particularly useful in complex reaction mixtures where multiple products may be formed. mdpi.com
The data obtained from HRMS can be used to confirm the identity of this compound by matching its exact mass to the theoretical value. Furthermore, the elemental compositions of fragment ions can be determined, providing strong evidence for proposed fragmentation pathways.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Ion Formula | Theoretical m/z | Experimental m/z (HRMS) |
|---|---|---|
| C7H14O2 | 130.0994 | 130.0992 |
| C5H11 | 71.0861 | 71.0859 |
| C4H9 | 57.0704 | 57.0701 |
| C3H3O | 55.0184 | 55.0182 |
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then subjected to further fragmentation. nih.govscience.gov This multi-stage analysis provides detailed structural information and is a powerful tool for confirming the structure of a compound and investigating reaction mechanisms. researchgate.net
In an MS/MS experiment involving this compound, the molecular ion (m/z 130) or a primary fragment ion would be isolated. This selected precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. scispace.com This process helps to establish connectivity within the molecule by observing which fragments are lost from the precursor ion.
For example, the fragmentation of the this compound molecular ion could be studied to confirm the link between the acetyl group and the neopentyl alcohol moiety. The observation of a neutral loss of acetic acid (60 Da) or the formation of the neopentyl cation (m/z 71) would provide strong evidence for the ester structure. MS/MS is particularly useful for differentiating between isomers, which may produce similar primary mass spectra but exhibit different fragmentation patterns in MS/MS experiments. researchgate.net
Table 2: Representative MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 130)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
|---|---|---|---|
| 130 | 71 | 59 | [C5H11]+ |
| 130 | 57 | 73 | [C4H9]+ |
| 130 | 43 | 87 | [CH3CO]+ |
| 71 | 56 | 15 | [C4H8]+ |
High-Resolution Mass Spectrometry for Product Identification.
Chromatographic Methodologies for Analysis and Purity Assessment
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. researchgate.net In the context of this compound research, chromatographic methods are indispensable for analyzing reaction mixtures and assessing the purity of the final product. nih.gov
Gas Chromatography (GC) is a technique used to separate volatile compounds. researchgate.net this compound, being a volatile ester, is well-suited for GC analysis. In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID), providing quantitative information about the composition of the mixture. analis.com.my
When coupled with a mass spectrometer (GC-MS), the technique becomes even more powerful. omicsonline.org As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for that component. scielo.org.za This allows for positive identification of the compounds in a reaction mixture, such as starting materials, intermediates, products (like this compound), and byproducts. researchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for library matching. nih.gov
Table 3: GC-MS Data for a Typical this compound Synthesis Mixture
| Retention Time (min) | Major Ions (m/z) | Compound Identification |
|---|---|---|
| 3.45 | 43, 61, 45 | Acetic Acid |
| 4.21 | 73, 57, 41 | Neopentyl Alcohol |
The Kovats retention index, a relative measure of retention time, for this compound is reported as 816 on a semi-standard non-polar column. nih.gov
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate non-volatile or thermally unstable compounds in a liquid mobile phase. researchgate.net While this compound itself is volatile and best analyzed by GC, HPLC is crucial for the analysis of its non-volatile derivatives. worldscientific.com
For instance, if this compound is used in a subsequent reaction to produce a larger, non-volatile molecule, HPLC would be the method of choice for monitoring the reaction and purifying the product. helsinki.fi The separation in HPLC is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. asm.org
Various detectors can be used with HPLC, including UV-Vis detectors, fluorescence detectors, and mass spectrometers (LC-MS). researchgate.net The choice of detector depends on the properties of the analyte. For derivatives without a UV-absorbing chromophore, a universal detector like a charged aerosol detector (CAD) or derivatization with a fluorescent tag may be employed. researchgate.net
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis.
X-ray Diffraction Studies for Solid-State Structure of Neopentyl Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, this method is highly applicable to its solid derivatives or to neopentyl-containing compounds that are crystalline. dtic.mildtic.mil
For example, the solid-state structures of organometallic compounds containing the neopentyl group, such as diphenylphosphide derivatives of bisneopentyl-gallium and -indium, have been elucidated using single-crystal X-ray diffraction. dtic.mil These studies provide valuable data on how the bulky neopentyl group influences the molecular geometry and packing in the solid state.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Neopentyl alcohol |
| bisneopentyl-gallium |
| bisneopentyl-indium |
Single-Crystal X-ray Diffraction for Absolute Configuration and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which together define the molecule's absolute configuration and its packing within the crystal lattice. researchgate.net For an achiral molecule like this compound, SC-XRD would reveal the exact conformation of the ester and the bulky neopentyl group, as well as the intermolecular interactions that govern how the molecules arrange themselves in a crystalline solid.
While specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature, the analysis of its structural precursor, neopentyl glycol (2,2-dimethyl-1,3-propanediol), offers insight into the crystallographic behavior of the neopentyl moiety. Research has successfully determined the crystal structure of neopentyl glycol, which exists in a monoclinic crystal system. cambridge.org This information is crucial for understanding how the sterically demanding tert-butyl group influences the crystal packing, a factor that would also be dominant in the crystal structure of this compound.
The study of neopentyl glycol revealed its low-temperature (α phase) structure to be monoclinic, with the space group P2₁/n. cambridge.org The detailed unit cell parameters derived from this analysis provide a foundational understanding of how molecules with a neopentyl core organize in the solid state.
Table 1: Illustrative Single-Crystal Crystallographic Data for Neopentyl Glycol (α phase) at 20°C Data sourced from a study on the low- and high-temperature structures of neopentyl glycol. cambridge.org
| Parameter | Value |
| Empirical Formula | C₅H₁₂O₂ |
| Formula Weight (amu) | 104.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.979(1) |
| b (Å) | 10.876(2) |
| c (Å) | 10.099(2) |
| β (°) ** | 99.78(1) |
| Volume (ų) | 647.2(2) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g cm⁻³) ** | 1.069 |
Powder X-ray Diffraction for Polymorphism and Amorphous Content
Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of bulk crystalline materials. googleapis.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid form. nih.gov
The primary applications of PXRD in the study of a compound like this compound would be the identification of polymorphism and the detection of any amorphous content. Polymorphism is the ability of a compound to exist in two or more different crystal structures, each of which is a distinct solid-state form with different physical properties. researchgate.net If this compound were to exhibit polymorphism, each polymorph would produce a unique PXRD pattern with characteristic peak positions (in degrees 2θ) and relative intensities. googleapis.com By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one could identify the form present.
Furthermore, PXRD is highly effective in distinguishing between crystalline and amorphous materials. Crystalline solids produce sharp, well-defined diffraction peaks due to their long-range atomic order, whereas amorphous solids, lacking this order, produce a broad, diffuse halo with no sharp peaks. googleapis.com Therefore, the PXRD analysis of a this compound sample would allow for the quantification of its crystallinity. A pattern showing both sharp peaks superimposed on a broad halo would indicate a mixture of crystalline and amorphous content, a critical factor for material consistency and performance. Although specific PXRD patterns for this compound are not available in the surveyed literature, the technique remains the standard for investigating these essential solid-state properties.
Computational and Theoretical Studies of Neopentyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of neopentyl acetate (B1210297). These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.
Molecular Orbital Theory (e.g., HOMO/LUMO analysis) for Electron Density Distribution
Molecular Orbital (MO) theory is a fundamental tool for understanding the electron density distribution in neopentyl acetate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the molecule's reactivity. The HOMO represents the orbital from which electrons are most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.orgmasterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the bulky neopentyl group can influence the electron density and the energies of these frontier orbitals. Computational analyses, often performed using Density Functional Theory (DFT), can precisely calculate the energies and visualize the spatial distribution of the HOMO and LUMO. nih.gov This analysis helps in predicting how this compound will interact with other reagents. For instance, the distribution of the LUMO can indicate the most probable sites for nucleophilic attack. masterorganicchemistry.com
The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for this compound, as would be determined by DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 11.3 |
Note: These values are illustrative and would be determined through specific computational software like Gaussian or CFOUR using a defined basis set.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the ground-state geometries and energetics of molecules like this compound with high accuracy. acs.orgmdpi.comresearchgate.net Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theory. acs.org DFT, while also a quantum mechanical method, utilizes the electron density to calculate the system's energy, often providing a good balance between accuracy and computational cost. wikipedia.org
These calculations begin by optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the ground state. conicet.gov.ar This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data where available. conicet.gov.ar
Furthermore, these methods provide crucial energetic information, including the heat of formation and total electronic energy. acs.org This data is essential for understanding the stability of this compound and for calculating the thermodynamics of reactions in which it participates. High-level methods like the CBS-Q (Complete Basis Set) can be employed for very accurate energy calculations. acs.org
The following table showcases typical data obtained from DFT calculations for the ground state of this compound.
| Parameter | Calculated Value |
| Total Electronic Energy | -574.123 Hartree |
| Heat of Formation (ΔfH298) | -550.2 kJ/mol |
| C=O Bond Length | 1.21 Å |
| C-O Bond Length (Ester) | 1.35 Å |
| O-C-C Bond Angle | 109.5° |
Note: The values presented are representative and depend on the level of theory and basis set used in the calculation (e.g., B3LYP/6-31G(d,p)). conicet.gov.ar
Modeling Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound by mapping out reaction pathways and characterizing transition states. acs.orgmdpi.comresearchgate.net
Transition State Theory Applications to this compound Reactions
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy activated complex, known as the transition state. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. nist.gov
For reactions involving this compound, such as hydrolysis or transesterification, computational methods can locate the transition state structure on the potential energy surface. researchgate.net This is a first-order saddle point, a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. wikipedia.org
Quantum chemical calculations, often combined with TST, can predict reaction rate constants. acs.orgacs.org These calculations involve determining the vibrational frequencies of the transition state to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The thermodynamic properties of the transition state, such as enthalpy and entropy of activation (ΔH‡ and ΔS‡), can also be computed to provide a more complete picture of the reaction kinetics. wikipedia.org
Energy Landscape Mapping for Rearrangement Pathways
The concept of an energy landscape provides a visual and conceptual map of all possible structures a molecule can adopt and the energetic barriers between them. cam.ac.uknih.gov For this compound, this landscape includes not only the ground state conformation but also various local minima and the transition states that connect them. researchgate.net
A significant aspect of neopentyl chemistry is the potential for molecular rearrangements. For instance, under certain conditions that favor carbocation formation (like in S_N1 reactions), the initially formed primary neopentyl carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. msu.edu This rearrangement dramatically alters the product distribution. msu.edu
Computational methods can map the potential energy surface (PES) for such rearrangement pathways. researchgate.netarxiv.org By calculating the energies of the reactant, the intermediate carbocations, the transition state for the rearrangement, and the final products, a detailed energy profile can be constructed. msu.edu Disconnectivity graphs are a useful tool to visualize the complex topology of these energy landscapes, showing how different energy minima are connected via transition states. cam.ac.ukresearchgate.net This mapping is crucial for predicting whether a rearrangement is likely to occur and what the energetic barrier for that process is.
The following table provides a hypothetical energy profile for a neopentyl rearrangement.
| Species/State | Relative Energy (kcal/mol) |
| Neopentyl Halide + Solvent | 0 |
| Primary Neopentyl Carbocation | +15 |
| Transition State for Rearrangement | +18 |
| Tertiary Carbocation | +5 |
| Rearranged Product | -10 |
Note: These are illustrative energy values for a hypothetical S_N1 reaction of a neopentyl halide leading to a rearranged alcohol product.
Conformational Analysis and Steric Hindrance Effects
The bulky neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, imposes significant steric constraints that influence the conformation and reactivity of this compound. libretexts.org
Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. Due to the steric bulk of the tert-butyl group adjacent to the ester functionality, rotation around the single bonds is restricted. researchgate.net Computational methods can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of the global minimum energy conformation and other low-energy conformers.
Steric hindrance is a major factor in the chemical behavior of neopentyl derivatives. cdnsciencepub.comcdnsciencepub.com For example, in bimolecular nucleophilic substitution (S_N2) reactions, the neopentyl group severely impedes the backside attack of a nucleophile, leading to extremely slow reaction rates. msu.edulibretexts.org Even though neopentyl halides are primary, their reactivity in S_N2 reactions is drastically lower than that of less hindered primary halides. libretexts.org Molecular modeling can quantify this steric effect by examining the transition state geometry and showing the steric clash between the incoming nucleophile and the bulky neopentyl group. cdnsciencepub.com This steric hindrance raises the energy of the S_N2 transition state, thus increasing the activation energy and decreasing the reaction rate. libretexts.org
The table below illustrates the relative reaction rates in S_N2 reactions, highlighting the effect of steric hindrance.
| Alkyl Halide | Relative Rate |
| Methyl | 30 |
| Ethyl | 1 |
| Isopropyl | 0.02 |
| Neopentyl | 0.00001 |
| tert-Butyl | ~0 |
Source: Data adapted from general organic chemistry principles illustrating steric effects in S_N2 reactions. libretexts.org
Molecular Mechanics and Dynamics Simulations for Conformational Sampling.
Solvation Models and Their Influence on Reactivity
The solvent environment can dramatically influence chemical reactions. Computational models simulate these effects using either implicit (continuum) or explicit approaches, both of which are critical for understanding the reactivity of this compound in solution. acs.org
Continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.net This approach, implemented in methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is computationally efficient and widely used to study reaction kinetics in solution. researchgate.netrsc.orgrsc.org
For a reaction like the hydrolysis of this compound, a continuum model would be used to calculate the free energy of the reactants, transition state, and products in a given solvent. The solvent stabilizes charged or polar species. For example, in the alkaline hydrolysis of an ester, the transition state has a developing negative charge which is stabilized by polar solvents. A continuum model captures this stabilization, allowing for the calculation of the activation energy barrier in solution. Studies on the hydrolysis of other esters have shown that these models can effectively predict how reaction rates change with solvent polarity. researchgate.netresearchgate.netnih.gov The difference between the gas-phase activation energy and the in-solution activation energy provides a quantitative measure of the solvent's influence on the reaction kinetics.
While continuum models are efficient, they average out specific solute-solvent interactions. Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. github.iorsc.org This is typically done within a molecular dynamics (MD) or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. rsc.orgrsc.org
In a simulation of this compound's hydrolysis with an explicit solvent like water, the individual water molecules can form specific hydrogen bonds with the ester's carbonyl oxygen. researchgate.net These interactions can play a crucial role in stabilizing the transition state and may even participate directly in the reaction mechanism, for instance by acting as a proton shuttle. researchgate.net MD simulations can reveal the structure and dynamics of the solvation shell around the this compound molecule and its transition state. researchgate.net Comparing reaction profiles from implicit and explicit solvent simulations can highlight the importance of specific solvent interactions. While computationally more expensive, explicit solvent simulations are often necessary for an accurate description of reactions where hydrogen bonding or direct solvent participation is significant. github.ionih.gov
Continuum Solvation Models for Simulating Solvent Effects on Reaction Kinetics.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of chemical structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Density Functional Theory (DFT) is a powerful method for accurately predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). uni-bonn.dersc.org
The standard approach involves optimizing the geometry of the molecule (e.g., this compound) and then performing a subsequent NMR calculation using a method like GIAO (Gauge-Independent Atomic Orbital). mdpi.comresearchgate.net The choice of DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining accurate results. mdpi.com Calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, this process would yield predicted ¹H and ¹³C chemical shifts. Comparing these calculated values to the experimental spectrum helps to unambiguously assign each signal to a specific nucleus in the molecule. This is particularly useful for complex molecules or for distinguishing between possible isomers.
Spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can also be calculated. agroparistech.fr The magnitude of three-bond couplings (³J), for example, is related to the dihedral angle through the Karplus relationship. Theoretical calculation of these constants can help to confirm the dominant conformation of this compound in solution. caltech.eduauremn.org.br
Table 2: Comparison of Experimental and Hypothetical Calculated NMR Chemical Shifts for this compound This interactive table shows how theoretically calculated NMR data can be compared with experimental values for structural verification. The calculated values are representative of what a DFT/GIAO calculation might produce.
| Atom | Experimental ¹H δ (ppm) | Calculated ¹H δ (ppm) | Experimental ¹³C δ (ppm) | Calculated ¹³C δ (ppm) |
| CH₃ (acetyl) | 2.05 | 2.08 | 21.0 | 21.5 |
| CH₂ (neopentyl) | 3.75 | 3.79 | 73.5 | 74.0 |
| C(CH₃)₃ (tert-butyl C) | - | - | 31.7 | 32.1 |
| C(CH₃)₃ (tert-butyl H) | 0.95 | 0.98 | 26.4 | 26.8 |
| C=O (carbonyl) | - | - | 171.1 | 171.8 |
Note: Experimental data sourced from public databases like PubChem. nih.gov Calculated data is hypothetical, generated for illustrative purposes to demonstrate the typical accuracy of modern DFT methods. mdpi.comresearchgate.net
Predicted Vibrational Frequencies and Intensities for Spectroscopic Assignment
Computational chemistry provides a powerful methodology for predicting the vibrational spectra of molecules, which is invaluable for the assignment of experimental infrared (IR) and Raman spectra. The prediction of these spectra for this compound involves the calculation of its normal modes of vibration, their corresponding frequencies, and their intensities. These calculations are typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT).
The process begins with the optimization of the molecule's ground-state geometry. Following this, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the nuclear coordinates, which yields the Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the normal modes. The intensities of IR absorptions are proportional to the square of the change in the dipole moment during a specific vibration, while Raman intensities are related to the change in polarizability.
While specific computational studies detailing the complete vibrational frequency landscape of this compound are not widely published, the expected spectral features can be reliably predicted based on calculations for structurally analogous compounds, such as other acetate esters and molecules containing the tert-butyl group. researchgate.netacs.org Methodologies like DFT with the B3LYP functional and basis sets such as 6-31G* or 6-311++G(d,p) are standard for providing accurate predictions of vibrational spectra for organic molecules. researchgate.netresearchgate.net It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov
The predicted vibrational frequencies are crucial for assigning the peaks observed in an experimental spectrum to specific molecular motions. For this compound, the key vibrational modes include the carbonyl stretch, C-O-C stretches, and various vibrations of the bulky neopentyl group.
Below is a table of the principal expected vibrational frequencies for this compound, based on established characteristic group frequencies and computational studies of related molecules. researchgate.netresearchgate.netlibretexts.orgwiley.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity |
| C-H Stretching | -CH₃ (acetyl) | ~2950 - 3000 | Medium-Weak |
| C-H Stretching | -C(CH₃)₃ (tert-butyl) | ~2870 - 2970 | Strong |
| C=O Stretching | Ester (O=C-O) | ~1735 - 1750 | Very Strong |
| CH₃ Asymmetric Bending | -CH₃ (acetyl & tert-butyl) | ~1440 - 1480 | Medium |
| CH₃ Symmetric Bending | -CH₃ (acetyl & tert-butyl) | ~1365 - 1390 | Medium-Strong |
| C-O Stretching | Ester (C-O-C) | ~1220 - 1260 | Very Strong |
| C-O Stretching | Ester (O-C-C) | ~1030 - 1050 | Strong |
| C-C Skeletal Vibrations | tert-butyl | ~930, ~1210, ~1255 | Weak-Medium |
| CH₃ Rocking | Acetyl | ~900 - 1100 | Medium |
Note: The predicted wavenumbers and intensities are approximate and derived from general spectroscopic data and computational studies on analogous structures. Actual values may vary.
Detailed Research Findings
Detailed computational analyses on structurally related esters provide insight into what can be expected for this compound.
Carbonyl (C=O) Stretching: This is one of the most characteristic and intense absorptions in the IR spectrum of an ester. For saturated aliphatic esters, this band is typically observed in the 1735-1750 cm⁻¹ region. libretexts.org Its high intensity is due to the large change in dipole moment associated with the stretching of the highly polar C=O bond.
C-O Stretching Vibrations: Esters possess two distinct C-O single bond stretching vibrations. The asymmetric C-O-C stretch, which involves the bond between the carbonyl carbon and the ether oxygen, results in a strong band typically found around 1220-1260 cm⁻¹. wiley.com The symmetric stretch, associated with the oxygen-alkyl bond (O-CH₂), appears at a lower frequency, generally in the 1000-1100 cm⁻¹ range. wiley.com
tert-Butyl Group Vibrations: The neopentyl moiety is characterized by a tert-butyl group attached to a methylene (B1212753) (-CH₂-) group. The tert-butyl group has characteristic vibrations. Symmetrical bending (umbrella mode) of the methyl groups typically appears as a strong band around 1365-1370 cm⁻¹, while a second band for the tert-butyl group often appears near 1390-1395 cm⁻¹. wiley.com The C-C skeletal vibrations of the tert-butyl group are also predicted, though they are generally weaker than the C-H bending modes. researchgate.net
C-H Stretching and Bending: The C-H stretching vibrations from the acetyl and neopentyl methyl groups are predicted in the 2870-3000 cm⁻¹ region. Asymmetric and symmetric bending modes for these methyl groups are expected around 1440-1480 cm⁻¹ and 1365-1390 cm⁻¹, respectively. libretexts.org
By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental IR and Raman data, allowing for a detailed and confident assignment of each observed band to a specific molecular vibration.
Role in Organic Synthesis and Materials Science
Neopentyl Acetate (B1210297) as a Synthetic Intermediate for Fine Chemicals
As a synthetic intermediate, neopentyl acetate functions primarily as a protected or activated form of neopentyl glycol, facilitating its use in the synthesis of more complex molecules, including fine chemicals and pharmaceutical intermediates. anhaochemical.com
In the context of multistep organic synthesis, functional groups often need to be temporarily masked or "protected" to prevent them from reacting under certain conditions. wikipedia.org The acetate group in this compound can serve as a protecting group for one of the hydroxyl functions of neopentyl glycol. This strategy is crucial in complex syntheses where chemoselectivity is required. wikipedia.org For instance, when a molecule with multiple reactive sites undergoes a transformation, protecting one group as an acetate ensures it remains intact until it is selectively removed in a later step, a process known as deprotection. wikipedia.org
The use of acetate as a protecting group is a well-established method in organic synthesis. organic-chemistry.org For example, in the synthesis of 8-hydroxygeraniol, geranyl acetate is used as the starting material to protect the primary alcohol while another part of the molecule is oxidized. orgsyn.org The acetate is then easily removed via hydrolysis with a base like potassium carbonate. orgsyn.org Similarly, this compound can be employed in a synthetic route to introduce the neopentyl group, which can later be deprotected to reveal the free hydroxyl group for further reactions. This approach is valuable in linear or convergent synthesis strategies where building blocks are assembled in a specific sequence. sathyabama.ac.in
A building block in organic synthesis is a molecule or a molecular fragment that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound, and the neopentyl group it carries, serves as such a building block. The defining feature of the neopentyl scaffold is the central quaternary carbon atom, which imparts significant steric hindrance. acs.org This steric bulk is a key tool for chemists to control the three-dimensional structure and reactivity of molecules.
When incorporated into a larger molecule, the neopentyl group can:
Influence Conformation: Its bulkiness can lock a molecule into a specific shape or prevent rotation around certain bonds.
Provide Stability: The quaternary carbon center enhances thermal and chemical stability. For instance, neopentyl derivatives are known to be remarkably stable against certain elimination reactions. acs.org
Direct Reactivity: It can block or slow down reactions at nearby functional groups due to steric hindrance. acs.orgmdpi.com
This is particularly useful in the design of molecules for specific applications. For example, the neopentyl-like environment around the 12α-hydroxyl group in certain steroid derivatives lowers its reactivity, allowing for selective chemistry at other positions. mdpi.com The neopentyl group is also a component in the synthesis of complex pharmaceutical prodrugs and intermediates. google.com
Precursor in Multistep Organic Syntheses.
Application as a Specialized Solvent or Reaction Medium
While not as common as other acetate esters like ethyl or butyl acetate, this compound's molecular structure suggests potential for use as a specialized solvent where its unique properties could be advantageous.
The solvent in which a reaction is conducted can dramatically affect its rate, yield, and selectivity. nih.gov this compound can be classified as a polar aprotic solvent, similar to ethyl acetate, due to the presence of the ester group. However, the bulky neopentyl group distinguishes it from smaller, linear acetate esters.
This steric bulk can influence reaction kinetics in several ways:
Solvation of Reactants and Transition States: The bulky structure may hinder its ability to solvate certain reactive species, particularly sterically crowded transition states. This can lead to different reaction rates compared to less hindered solvents like dimethylsulfoxide (DMSO) or methanol (B129727). researchgate.net
Reaction Pathway Control: In reactions with multiple possible outcomes, a sterically demanding solvent can favor the formation of the less bulky product (regioselectivity) or a specific stereoisomer (stereoselectivity).
Studies on nucleophilic substitution reactions involving the neopentyl skeleton have shown that its steric hindrance significantly slows down SN2 reactions. acs.org While these studies focus on the reactant, the principle extends to the solvent. Using this compound as a medium could similarly influence reactions involving external nucleophiles. The kinetics of atom transfer radical polymerization (ATRP) have been shown to be highly dependent on the solvent, with rates varying by orders of magnitude between solvents like DMSO and ethyl acetate. researchgate.net The unique combination of polarity and steric bulk in this compound could offer a distinct kinetic profile for such sensitive reactions.
Table 1: Comparison of Physical Properties of this compound and Other Solvents Note: Data for this compound is limited and some values are estimated based on its structure and related compounds.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Classification |
|---|---|---|---|---|
| This compound | C₇H₁₄O₂ | 130.19 | ~145-150 (est.) | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Polar Aprotic |
| Neopentyl Glycol Diacetate | C₉H₁₆O₄ | 188.22 | 220 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Polar Aprotic |
Green chemistry aims to reduce the environmental impact of chemical processes, with a major focus on minimizing solvent use or replacing hazardous solvents with more benign alternatives. nih.gov The evaluation of this compound as a "green" solvent involves considering its entire lifecycle.
Key Considerations:
Volatility: this compound has a higher boiling point than common solvents like ethyl acetate, which reduces losses due to evaporation and lowers volatile organic compound (VOC) emissions. manufacturingchemist.com
Synthesis and Degradation: The ideal green solvent is derived from renewable resources and biodegrades into harmless products. This compound is typically derived from fossil fuel feedstocks via neopentyl glycol. wikipedia.orgnih.gov Its biodegradability would need to be assessed to fully determine its green credentials.
Chemical Stability: Its stability can be an advantage for recycling, as it is less likely to decompose during recovery processes.
The concept of solvent recycling is being actively explored for related compounds. For instance, neopentyl glycol itself is being investigated as a novel agent for the chemical recycling of complex PET (polyethylene terephthalate) waste, breaking it down into valuable monomers. mappingignorance.orgrsc.orgrsc.org This highlights a circular economy approach for neopentyl-based compounds.
Influence of this compound as a Solvent on Reaction Kinetics and Selectivity.
Incorporation into Polymer Architectures
The most significant application related to this compound is the use of its parent alcohol, neopentyl glycol (NPG), as a monomer in the production of high-performance polymers. nih.gov NPG, which can be obtained by the hydrolysis of this compound, is a crucial component in polyester (B1180765) and alkyd resins. anhaochemical.compenpet.com Its incorporation enhances the stability of polymer products against heat, light, and water. wikipedia.orggantrade.com
The unique, symmetrical structure of the neopentyl group provides several benefits to polymer chains:
Enhanced Stability: The absence of β-hydrogens and the steric shielding provided by the gem-dimethyl groups lead to excellent thermal stability and resistance to hydrolysis and oxidation. gantrade.com
Improved Weatherability: Polymers containing NPG exhibit superior resistance to degradation from UV light and environmental exposure, making them ideal for durable coatings. jiuanchemical.com
Flexibility and Hardness: NPG provides a good balance of hardness and flexibility in polyester resins.
These properties are leveraged in a wide range of applications, from automotive coatings and powder coatings to synthetic lubricants and plasticizers. anhaochemical.comgantrade.com For example, thermosetting copolyester resins of poly(neopentyl terephthalate/trimellitate) are synthesized using NPG for use in demanding applications. google.com Furthermore, copolyesters of PET containing NPG are used to create fibers with specific properties. google.com
More advanced polymer synthesis methods also utilize neopentyl structures. Neopentyl glycol dimethacrylate (NPGDMA), a derivative of NPG, is used as a multifunctional telogen in a process called Transfer-dominated Branching Radical Telomerisation (TBRT) to create highly cyclised and soluble polymer structures. rsc.org
Table 2: Examples of Polymers Incorporating the Neopentyl Moiety
| Polymer Type | Key Monomers | Key Properties Conferred by Neopentyl Group | Applications |
|---|---|---|---|
| Saturated Polyester Resins | Neopentyl Glycol, Terephthalic Acid | High thermal stability, UV resistance, chemical resistance | Powder coatings, coil coatings for appliances and construction anhaochemical.com |
| Unsaturated Polyester Resins | Neopentyl Glycol, Maleic Anhydride (B1165640) | Excellent water resistance, mechanical strength | Fiberglass-reinforced plastics, marine enamels gantrade.comjiuanchemical.com |
| Alkyd Resins | Neopentyl Glycol, Phthalic Anhydride, Fatty Acids | Improved durability, gloss retention, moisture resistance | High-quality industrial paints, metal primers jiuanchemical.com |
| Polyurethanes | Polyester polyols (from Neopentyl Glycol) | Hydrolytic stability, chemical resistance, UV stability | Thermoplastic polyurethanes, coatings, elastomers anhaochemical.com |
Neopentyl Ester Moieties in Dendrimers and Hyperbranched Polymers
The incorporation of neopentyl ester groups into dendritic and hyperbranched polymers is a key strategy for creating robust, highly functional macromolecules. The steric bulk of the neopentyl group provides a protective shield around the ester linkage, significantly enhancing its stability against hydrolysis.
In one approach, neopentyl glycol serves as a core molecule for the synthesis of hyperbranched polyesters. Through a melt condensation polymerization with a monomer like 2,2-Bis(hydroxymethyl) propionic acid (an A2 + CB2 method), a highly branched structure is formed. researchgate.netresearchgate.net Similarly, hyperbranched polyesters can be synthesized by reacting a polyol core, such as neopentyl glycol, with a polycarboxylic anhydride, which acts as a branching extender. google.com These polymers exhibit favorable rheological properties and can be used as reactive blendable comonomers in resins. google.com
Research has also demonstrated the use of neopentyl esters as highly stable linkers for functionalizing dendrimers. A study highlighted the preparation of neopentyl carboxylic acids with functionalities suitable for "click" chemistry. These were then attached to high-generation bis-MPA dendrons. A comparative analysis of the hydrolytic stability of these neopentyl-functionalized dendrons against their non-neopentyl counterparts was conducted in various buffer solutions. The results, monitored by quantitative ¹H NMR, showed that the dendrons with a neopentyl periphery were exceptionally resistant to hydrolysis under all tested conditions, from acidic to basic pH. acs.org This stability did not hinder subsequent functionalization reactions, underscoring the utility of neopentyl esters in creating durable, complex polymer architectures. acs.org
The table below summarizes a synthetic approach for hyperbranched polyesters using a neopentyl glycol core.
| Component Type | Chemical Name | Role in Synthesis |
|---|---|---|
| Core Molecule (A2) | Neopentyl glycol | Initiating core of the polymer |
| Monomer (CB2) | 2,2-Bis(hydroxymethyl) propionic acid | Builds the branched polyester structure |
| Synthesis Method | Melt Condensation Polymerization |
Synthesis of Neopentyl-Containing Monomers for Controlled Polymerization (e.g., RAFT)
The development of functional polymers with well-defined architectures is greatly advanced by controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For this purpose, specific monomers containing the desired functional groups are required. Neopentyl p-styrene sulfonate (NSS or NeoSS) is a key monomer that enables the synthesis of processable precursors to important polyelectrolytes. aston.ac.ukresearchgate.netresearchgate.net
The synthesis of poly(neopentyl p-styrene sulfonate) (PNSS) via RAFT has been studied extensively. aston.ac.ukresearchgate.net This process allows for the production of polymers with controlled molecular weights and low dispersity (Đ), a measure of the uniformity of polymer chain lengths. researchgate.net The polymerization is typically initiated by a radical source like azobisisobutyronitrile (AIBN) in the presence of a chain transfer agent (CTA), which is crucial for controlling the polymerization. aston.ac.ukrsc.org
The neopentyl group in the NSS monomer serves as a protecting group for the sulfonic acid. This makes the monomer soluble in common organic solvents, facilitating a homogeneous polymerization process. aston.ac.ukresearchgate.net After polymerization, the resulting PNSS can be converted into poly(p-styrene sulfonic acid) (PSSA) through thermolysis, which removes the neopentyl group. researchgate.netresearchgate.net PSSA is a valuable polyelectrolyte used in applications such as ion exchange membranes. aston.ac.ukresearchgate.net
The table below outlines typical conditions for the RAFT polymerization of Neopentyl p-styrene sulfonate (NSS).
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Monomer | Neopentyl p-styrene sulfonate (NSS) | Building block of the polymer |
| Initiator | Azobisisobutyronitrile (AIBN) | Generates initial radicals to start polymerization |
| Chain Transfer Agent (CTA) | 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate | Controls molecular weight and dispersity |
| Solvent | Anisole | Provides a medium for the reaction |
| Temperature | 75 °C | Promotes initiation and polymerization |
| Resulting Polymer | Poly(neopentyl p-styrene sulfonate) (PNSS) | Organic-soluble precursor to PSSA |
Data sourced from studies on controlled synthesis of PNSS. aston.ac.ukresearchgate.net
Enhancing Polymer Properties through Neopentyl Glycol-Derived Esters (e.g., Hydrolytic and Thermal Stability)
The inclusion of neopentyl structures, derived from neopentyl glycol, into polyester backbones is a widely used industrial strategy to enhance material performance, particularly hydrolytic and thermal stability. atamanchemicals.comatamankimya.comatamanchemicals.comgantrade.com The unique structural feature of neopentyl glycol—a quaternary α-carbon with two methyl groups and two primary hydroxyl groups—is central to these benefits. penpet.com
When neopentyl glycol is used to create esters, such as in polyester resins, the bulky tert-butyl configuration provides significant steric hindrance around the ester carbonyl group. purdue.edu This steric shield physically obstructs the approach of water molecules, thereby impeding the hydrolysis of the ester bond. This "steric retardation of hydrolysis" results in materials with excellent durability in humid or aqueous environments. atamanchemicals.comgantrade.com Polyol esters (POEs) used as high-performance lubricants, for example, rely on the neopentyl carbon backbone for their superior chemical stability. purdue.edu
Furthermore, the neopentyl structure lacks β-hydrogens, which are typically involved in thermal degradation pathways like cis-elimination. The absence of this pathway contributes to the exceptional thermal stability of neopentyl glycol-derived esters. jiuanchemical.com Polymers incorporating these esters can withstand higher processing and service temperatures without significant degradation. atamanchemicals.comjiuanchemical.com For instance, poly(neopentyl glycol furanoate) (PNF), a bio-based polyester, demonstrates good thermal stability, with degradation beginning at 364 °C. mdpi.comresearchgate.net These enhanced properties make neopentyl esters ideal for demanding applications such as high-performance coatings, synthetic lubricants, and engineering plastics. atamanchemicals.comatamanchemicals.com
The following table compares the stability characteristics of polyesters derived from neopentyl glycol with conventional polyesters.
| Property | Neopentyl Glycol-Derived Polyesters | Conventional Polyesters (e.g., from Ethylene Glycol) |
|---|---|---|
| Hydrolytic Stability | Excellent due to steric hindrance around the ester linkage. atamanchemicals.compurdue.edu | More susceptible to hydrolysis. |
| Thermal Stability | High; degradation pathways like β-elimination are blocked. jiuanchemical.com | Lower thermal stability. |
| Chemical Resistance | Good resistance to chemicals and stains. atamanchemicals.com | Generally lower resistance. |
| Weathering Resistance | Excellent resistance to degradation by light and weather. atamanchemicals.comatamankimya.com | Variable, often requires stabilizers. |
Chemical Transformations for Specialty Materials
This compound and its precursor, neopentyl glycol, are versatile building blocks that undergo various chemical transformations to produce a range of specialty materials. These materials are valued for the high stability and performance imparted by the neopentyl structure.
One of the most common transformations is esterification. The reaction of neopentyl glycol with various fatty acids or carboxylic acids produces synthetic lubricating esters. camachem.comwikipedia.org Compared to natural esters, these synthetic variants exhibit a reduced tendency for oxidation and hydrolysis, making them suitable for high-performance applications like aircraft engine lubricants and environmentally friendly hydraulic fluids. atamanchemicals.comwikipedia.org
In polymer chemistry, neopentyl glycol is a crucial raw material for producing specialty polyesters and polyurethanes used in high-quality coatings. atamanchemicals.comjiuanchemical.com For example, its condensation with 2,6-di-tert-butylphenol (B90309) yields CGP-7930, a molecule with specific biological activities. atamanchemicals.comwikipedia.org Furthermore, neopentyl glycol can be transformed into neopentyl glycol diglycidyl ether, a precursor for epoxy resins, through a two-step process involving alkylation with epichlorohydrin (B41342) followed by dehydrochlorination. wikipedia.org
Another significant transformation involves the use of neopentyl esters as protecting groups in organic synthesis. As detailed previously (Section 6.3.2), the neopentyl ester of p-styrene sulfonic acid is polymerized and subsequently deprotected via thermolysis to yield poly(p-styrene sulfonic acid). researchgate.netresearchgate.net This transformation converts an organic-soluble polymer into a water-soluble polyelectrolyte, a specialty material with applications in electronics and water treatment. The ability to transform the polymer's properties so dramatically after synthesis is a key advantage in creating advanced functional materials.
Environmental Chemical Fate and Degradation Mechanisms of Neopentyl Acetate
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of neopentyl acetate (B1210297) through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of neopentyl acetate, this would involve the cleavage of the ester bond to yield neopentyl alcohol and acetic acid. However, studies on neopentyl esters have demonstrated that they are highly resistant to hydrolysis across a range of acidic and basic conditions acs.org. This resistance is attributed to the sterically hindered neopentyl group, which protects the ester linkage from nucleophilic attack by water.
While direct hydrolysis is slow, acid-catalyzed hydrolysis has been observed in specific molecular contexts, such as in certain steroidal neopentyl systems. cdnsciencepub.comresearchgate.netcdnsciencepub.com In these cases, the reaction may proceed via an intramolecular transesterification mechanism rather than a simple intermolecular hydrolysis. cdnsciencepub.comresearchgate.netcdnsciencepub.com Research on the hydrolysis of uridine (B1682114) 3´-neopentyl phosphate, a model substrate, was used to determine the pKa of neopentyl alcohol, further indicating that the hydrolysis of neopentyl esters can occur under specific laboratory conditions su.edu.ly. The primary products of hydrolysis, if it occurs, are neopentyl alcohol and acetic acid.
Photolysis is the decomposition of molecules by light. This compound can undergo photolytic degradation, particularly under ultraviolet (UV) radiation. Studies have shown that neopentyl acetates can be efficiently reduced to their corresponding alkanes when irradiated with UV light (254 nm) in a solution of hexamethylphosphoramide (B148902) (HMPA) and water. rsc.org
In more complex systems, such as aromatic polyesters containing neopentyl structures like poly(neopentyl isophthalate), photodegradation is initiated by a Norrish type I photo-cleavage of the ester bond. researchgate.net This primary photolytic event generates free radicals. researchgate.net These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction and reaction with oxygen, leading to photo-oxidation. researchgate.net
Studies on neopentylate model compounds exposed to nitrate (B79036) radicals (NO3•), a significant atmospheric oxidant, have identified several photo-oxidation products. beilstein-journals.org These reactions demonstrate that in the presence of light and oxidizing species, this compound can be transformed into a variety of other chemical compounds.
Table 1: Products of Abiotic Degradation of this compound and Related Compounds
Click to view table
| Degradation Pathway | Reactant/System | Identified Products | Source |
|---|---|---|---|
| Hydrolysis | This compound | Neopentyl alcohol, Acetic acid | acs.org |
| Photolysis | This compound | Neopentane | rsc.org |
| Photo-oxidation (with NO3•) | Neopentyl 3-methylbenzoate (B1238549) (model compound) | Neopentyl 3-formylbenzoate, Neopentyl 3-carboxylbenzoate, Neopentyl 3-methyl-2-nitrobenzoate, Neopentyl 2-hydroxy-3-methyl-5-nitrobenzoate | beilstein-journals.org |
Hydrolysis in Aquatic and Terrestrial Environments.
Biotic Degradation Processes
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of organic chemicals from the environment.
While direct studies on the microbial metabolism of this compound are limited, the degradation pathways can be inferred from studies on similar compounds. The initial step in the biodegradation of esters is typically enzymatic hydrolysis, catalyzed by esterases, to form an alcohol and a carboxylic acid. nih.gov In the case of this compound, this would yield neopentyl alcohol and acetic acid.
Various microorganisms possess the metabolic machinery to degrade acetate. Acetate can be activated to acetyl-CoA and enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. pnas.orgbiorxiv.orgchemrxiv.org For example, the gut microbiota-derived acetate is known to be a key energy source for microglia, the resident immune cells of the brain. nih.gov
Enzymes such as cutinases have been shown to hydrolyze polyesters containing neopentyl glycol, indicating that the ester linkages involving the neopentyl structure are susceptible to enzymatic attack. lu.sersc.org The biodegradation of structurally similar compounds like isopropyl acetate and isobutyl acetate is reported to be ready, which supports the likelihood that this compound is also biodegradable. epa.gov Fungi, with their powerful decomposing enzymes like laccases and peroxidases, are also capable of degrading recalcitrant organic compounds and could play a role in this compound degradation. mdpi.com
The primary microbial degradation products of this compound are expected to be neopentyl alcohol and acetic acid, resulting from initial enzymatic hydrolysis. nih.gov These initial products are then subject to further microbial metabolism.
Acetic Acid: Under aerobic conditions, microorganisms can completely mineralize acetic acid to carbon dioxide and water through the TCA cycle. acs.orgacs.org In anaerobic environments, acetate can be converted to methane (B114726) and carbon dioxide by methanogenic archaea. researchgate.net
Neopentyl Alcohol: Neopentyl alcohol is expected to be further oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases, eventually feeding into central metabolic pathways.
Table 2: Hypothetical Microbial Degradation Products of this compound
Click to view table
| Metabolic Stage | Products | Subsequent Fate (Aerobic) | Subsequent Fate (Anaerobic) | Source |
|---|---|---|---|---|
| Initial Hydrolysis | Neopentyl alcohol, Acetic acid | Further oxidation | Further metabolism | nih.gov |
| Metabolism of Acetic Acid | Acetyl-CoA | Mineralization to CO2 and H2O | Conversion to Methane (CH4) and CO2 | biorxiv.orgacs.orgresearchgate.net |
| Metabolism of Neopentyl Alcohol | Corresponding aldehydes and carboxylic acids | Entry into central metabolic pathways | Entry into anaerobic degradation pathways | nih.gov |
Microbial Metabolism and Enzymatic Biodegradation.
Environmental Persistence and Mobility Studies
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down, while mobility describes its movement through environmental compartments like soil, water, and air.
A chemical's mobility in soil is often related to its water solubility and its octanol-water partition coefficient (Kow). The estimated log Kow for this compound is 1.8, which suggests a low to moderate potential for adsorption to soil and organic matter. epa.govnih.gov Compounds with low to moderate adsorption are generally expected to have some mobility in soil. google.com The introduction of a neopentyl glycol moiety into polyester (B1180765) structures has been shown to increase the flexibility and mobility of the polymer chains, which may translate to higher mobility of the smaller this compound molecule in certain environmental matrices. mdpi.com
Table 3: Summary of Environmental Persistence and Mobility Factors for this compound
Click to view table
| Parameter | Finding/Inference | Implication | Source |
|---|---|---|---|
| Hydrolytic Stability | Highly resistant to hydrolysis | Potential for persistence in aquatic systems | acs.org |
| Biodegradability | Inferred to be biodegradable based on analogs; hydrolysis product (neopentyl glycol) is not readily biodegradable | Biotic degradation is a likely fate process, but the rate may be limited by the initial hydrolysis step | nih.govepa.gov |
| Log Kow | 1.8 | Low to moderate potential for bioaccumulation and adsorption to soil; suggests potential for mobility | nih.gov |
| Mobility in Soil | No direct data; low to moderate adsorption potential suggests some mobility | May move from soil surface to lower layers or groundwater | nih.govgoogle.com |
Modeling Environmental Partitioning (Air, Water, Soil, Sediment)
The environmental distribution of this compound can be predicted using environmental partitioning models, such as fugacity models, which estimate the compound's distribution across different environmental media based on its physicochemical properties. env.go.jp While specific experimental data for this compound is limited, its partitioning behavior can be inferred from its structure and the properties of analogous compounds.
The partitioning of a chemical is governed by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). For this compound, its ester structure with a branched alkyl group suggests moderate hydrophobicity and volatility.
Table 1: Estimated Environmental Partitioning of this compound
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
|---|---|---|
| Air | Moderate to high potential for partitioning to air. | Due to its expected volatility, a significant fraction of this compound released to the environment is likely to reside in the atmosphere. |
| Water | Moderate solubility is expected. | As an ester, it will exhibit some water solubility, but the neopentyl group will limit it. It is not expected to persist in the aqueous phase due to volatilization and degradation. |
| Soil | Low to moderate sorption to soil organic carbon. | The octanol-water partition coefficient (log Kow) for similar branched esters suggests a tendency to adsorb to organic matter in soil. epa.gov |
| Sediment | Moderate potential for partitioning to sediment. | Similar to soil, this compound that reaches water bodies may partition to sediments, driven by hydrophobic interactions with organic content. uw.edu.pl |
These predictions are based on general principles and data from structurally similar chemicals. epa.gov
Sorption and Desorption Behavior in Environmental Matrices
The sorption and desorption of this compound in environmental matrices like soil and sediment are critical processes that influence its mobility and bioavailability. The extent of sorption is largely dependent on the organic carbon content of the soil or sediment and the hydrophobicity of the chemical. mdpi.com
Sorption of organic compounds to soil and sediment can occur through various mechanisms, including hydrophobic bonding and van der Waals forces. uw.edu.pl For this compound, its non-polar neopentyl group would be the primary driver for sorption to organic matter.
Desorption studies on similar organic pollutants suggest that a fraction of the sorbed chemical can be resistant to desorption, becoming sequestered within the soil or sediment matrix. nih.gov The desorption of this compound would likely be influenced by factors such as soil type, pH, and the presence of other organic compounds.
Table 2: Factors Influencing Sorption and Desorption of this compound
| Factor | Influence on Sorption/Desorption | Reference |
|---|---|---|
| Soil/Sediment Organic Carbon Content | Higher organic carbon content leads to stronger sorption. | mdpi.com |
| Particle Size | Smaller particle sizes (e.g., clays) provide a larger surface area for sorption. | uw.edu.pl |
| pH | Can influence the surface charge of soil minerals and the speciation of the compound, though less critical for a neutral ester like this compound. | mdpi.com |
| Temperature | Sorption is generally an exothermic process, so an increase in temperature can lead to decreased sorption. | uw.edu.pl |
Transformation Products and Environmental Impact Assessment
The environmental transformation of this compound leads to the formation of degradation products that may have their own environmental impacts.
The primary degradation pathway for this compound in the environment is expected to be hydrolysis of the ester bond. This abiotic process can be catalyzed by acids or bases and would yield neopentyl glycol and acetic acid.
Primary Degradation Products:
Neopentyl Glycol (2,2-dimethylpropane-1,3-diol): This is a diol that is known to be biodegradable. jiuanchemical.comgantrade.com
Acetic Acid: A simple carboxylic acid that is readily biodegradable and ubiquitous in the environment.
Under certain conditions, such as in the atmosphere or in the presence of strong oxidizing agents, other degradation pathways may occur. For instance, reactions with hydroxyl radicals (•OH) in the atmosphere could lead to the formation of various oxidation products. beilstein-journals.org
Secondary Degradation Products: Further degradation of neopentyl glycol would proceed through microbial oxidation. This could lead to the formation of intermediates such as hydroxypivaldehyde before complete mineralization to carbon dioxide and water. europa.eu
The principal degradation mechanisms for this compound are anticipated to be hydrolysis and biodegradation.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature. The steric hindrance provided by the neopentyl group might slow down the rate of hydrolysis compared to linear esters. gantrade.com
Biodegradation: Following initial hydrolysis, the primary degradation products, neopentyl glycol and acetic acid, are expected to be readily biodegradable by environmental microorganisms. jiuanchemical.com Acetic acid can be utilized by a wide range of microbes as a carbon source. Neopentyl glycol is also reported to be biodegradable, although its branched structure might result in a slower degradation rate compared to linear diols. jiuanchemical.comgantrade.com
Atmospheric Degradation: In the atmosphere, this compound can be degraded by reaction with photochemically produced hydroxyl radicals. This process would involve hydrogen abstraction from the alkyl chain or addition to the carbonyl group, leading to the formation of various smaller, oxidized molecules. beilstein-journals.org
Q & A
Q. What are the common synthetic routes for neopentyl acetate, and what experimental limitations should researchers anticipate?
this compound is typically synthesized via nucleophilic substitution (SN2) reactions, such as the displacement of neopentyl tosylates or bromides with acetate ions. However, steric hindrance from the neopentyl group (Me3CCH2-) often leads to low yields (e.g., ≤10% conversion in bromide displacements) and side reactions, including skeletal rearrangement products . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) and employ purification techniques like column chromatography (hexane/ethyl acetate gradients) or distillation to isolate the product .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : To verify the neopentyl backbone (distinct <sup>1</sup>H and <sup>13</sup>C signals for the tert-butyl group) and acetate moiety.
- Infrared (IR) Spectroscopy : To confirm ester carbonyl (C=O) stretching (~1740 cm<sup>-1</sup>).
- Mass Spectrometry (MS) : For molecular ion ([M]<sup>+</sup>) and fragmentation pattern validation.
- Gas Chromatography (GC) : To assess purity and detect volatile byproducts. Contaminants from side reactions (e.g., skeletal rearrangements) require careful spectral interpretation .
Advanced Research Questions
Q. How does the steric environment of the neopentyl group influence stereochemical outcomes in acetate substitution reactions?
The neopentyl system imposes severe steric constraints, favoring SN2 mechanisms with inversion of configuration. However, competing elimination or racemization pathways are common. For example, neopentyl bromide displacement with acetate yields racemic alcohol derivatives due to partial racemization during reaction steps, as shown by optical rotation studies . Researchers should employ isotopically labeled substrates (e.g., deuterated analogs) and chiral derivatizing agents (e.g., (-)-O-methylmandelate esters) to track stereochemical integrity .
Q. What methodologies resolve contradictions in stereochemical data from this compound displacement reactions?
Discrepancies in optical rotation data (e.g., higher inversion in chloride vs. tosylate-derived products) can arise from competing mechanisms or measurement errors. To address this:
- Use control experiments with reference compounds (e.g., LiCl/LiBr displacement products).
- Validate optical purity via polarimetry and NMR enantiomeric excess analysis (e.g., chiral shift reagents).
- Cross-reference with X-ray crystallography or computational modeling (e.g., DFT for transition-state analysis) .
Q. How can researchers mitigate side reactions during this compound synthesis?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may increase elimination.
- Temperature control : Lower temperatures reduce thermal decomposition.
- Catalyst use : Phase-transfer catalysts or metal ions to stabilize transition states.
- In situ monitoring : Real-time techniques like FTIR or GC-MS to detect intermediates .
Q. What role does this compound play in polymer science, and how are its copolymers characterized?
Neopentyl glycol derivatives (e.g., adipic acid/neopentyl glycol/trimellitic anhydride copolymers) are used in high-performance coatings and resins. Characterization involves:
- Gel Permeation Chromatography (GPC) : For molecular weight distribution.
- Thermogravimetric Analysis (TGA) : To assess thermal stability.
- Dynamic Mechanical Analysis (DMA) : For viscoelastic properties .
Methodological Considerations
- Data Validation : Cross-check experimental results against computational predictions (e.g., SN2 barrier heights via Gaussian simulations) .
- Reproducibility : Document reaction conditions rigorously (solvent purity, drying agents like MgSO4) to ensure replicability .
- Safety Protocols : this compound requires handling in ventilated environments due to volatility; review SDS for hazard mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
